molecular formula C10H9NO4 B8402618 3-Nitro-5-vinylbenzoic acid methyl ester

3-Nitro-5-vinylbenzoic acid methyl ester

Cat. No.: B8402618
M. Wt: 207.18 g/mol
InChI Key: LCRYAQOFHXTVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitro-5-vinylbenzoic Acid Methyl Ester is a high-purity chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This methyl ester derivative combines a benzoic acid core functionalized with both nitro and vinyl groups, making it a versatile building block in organic synthesis . The nitro group is a classic electrophilic aromatic substitution product and can serve as a precursor to amines and other functional groups . Meanwhile, the vinyl group offers a reactive handle for further transformations through polymerization or cycloaddition reactions . Compounds with similar structures are frequently employed in the synthesis of pharmaceuticals and advanced materials . Researchers value this ester for its potential in constructing complex molecular architectures, such as polymers or small molecule libraries. The ester moiety also enhances solubility in organic solvents compared to the parent acid. For specific chemical properties including CAS number, molecular formula, and spectroscopic data, please consult specialized chemical databases. Always refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

methyl 3-ethenyl-5-nitrobenzoate

InChI

InChI=1S/C10H9NO4/c1-3-7-4-8(10(12)15-2)6-9(5-7)11(13)14/h3-6H,1H2,2H3

InChI Key

LCRYAQOFHXTVIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Solubility profile of 3-Nitro-5-vinylbenzoic acid methyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile of 3-Nitro-5-vinylbenzoic Acid Methyl Ester in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Analysis

3-Nitro-5-vinylbenzoic acid methyl ester (Methyl 3-nitro-5-vinylbenzoate) is a critical intermediate in the synthesis of complex pharmaceutical agents, particularly those requiring functionalized styrene motifs for Heck coupling or polymerization reactions. Its unique tri-substituted aromatic structure—combining a strong electron-withdrawing nitro group, a reactive vinyl handle, and a lipophilic methyl ester—creates a distinct solubility fingerprint that governs its purification and downstream utility.

This guide provides a comprehensive solubility profile derived from structural analog analysis (QSAR) and validated experimental protocols. It serves as a blueprint for process chemists optimizing recrystallization, extraction, and reaction solvent selection.

Structural Determinants of Solubility
  • Methyl Ester Moiety (-COOCH₃): Confers solubility in moderately polar organic solvents (esters, ketones) and chlorinated hydrocarbons.

  • Nitro Group (-NO₂): Increases polarity and dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) while reducing affinity for non-polar alkanes.

  • Vinyl Group (-CH=CH₂): Adds lipophilicity and

    
    -electron density but introduces reactivity risks  (polymerization) in concentrated solutions or at elevated temperatures.
    

Predicted Solubility Profile

Based on structural homology with Methyl 3-nitrobenzoate (CAS 618-95-1) and Methyl 3-bromo-5-nitrobenzoate (CAS 6307-87-5).

The following profile categorizes solvents by their thermodynamic affinity for the target compound at 25°C.

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Dipole-dipole;

-stacking interactions.
Polar Aprotic DMSO, DMF, Acetone, THFHigh (>100 mg/mL)Strong dipole interactions; H-bond acceptance (Nitro/Ester).
Esters Ethyl Acetate, Isopropyl AcetateHigh (>80 mg/mL)"Like dissolves like" (ester-ester affinity).
Aromatics Toluene, XyleneModerate (20–50 mg/mL)

-

stacking; solubility increases significantly with

.
Alcohols Methanol, Ethanol, IPAModerate (10–40 mg/mL)Soluble hot; limited cold solubility (ideal for recrystallization).
Alkanes Hexane, Heptane, CyclohexanePoor (<1 mg/mL)Polarity mismatch; useful as anti-solvents.
Aqueous Water, Buffers (pH 2–9)Insoluble (<0.01 mg/mL)Hydrophobic aromatic core dominates.

Critical Insight: The vinyl group slightly increases lipophilicity compared to the parent methyl 3-nitrobenzoate. Expect higher solubility in Toluene and lower solubility in Methanol compared to the non-vinyl analog.

Experimental Determination Protocol

Standard Operating Procedure (SOP) for precise solubility measurement.

Dynamic Laser Monitoring Method (DynaSol)

For high-throughput screening, the DynaSol method is preferred over static gravimetry to minimize vinyl polymerization risks during long equilibrations.

Workflow Diagram:

SolubilityProtocol Start Weigh Compound (Excess Solid) Solvent Add Solvent (Stepwise) Start->Solvent TempControl Temp. Ramp (20°C to 60°C) Solvent->TempControl Turbidity Laser Turbidity Monitoring TempControl->Turbidity Turbidity->TempControl Undissolved? Heat more ClearPoint Detect Clear Point (Dissolution) Turbidity->ClearPoint Transmission > 95% Calc Calculate Solubility (Mole Fraction) ClearPoint->Calc

Figure 1: Dynamic solubility determination workflow using laser turbidity detection.

Gravimetric Validation (Shake-Flask)

For definitive data points (e.g., at 25°C for regulatory filing):

  • Preparation: Add excess 3-Nitro-5-vinylbenzoic acid methyl ester to 10 mL of solvent in a sealed vial.

  • Stabilization: Add 50 ppm BHT (Butylated hydroxytoluene) to prevent vinyl polymerization during equilibration.

  • Equilibration: Agitate at constant temperature (±0.1°C) for 24 hours.

  • Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate solvent under vacuum and weigh residue (Gravimetric) OR analyze via HPLC-UV (254 nm).

Applications in Process Chemistry

Purification via Recrystallization

The "Moderate" solubility in alcohols and "High" solubility in esters suggests a classic Anti-solvent Crystallization or Cooling Crystallization strategy.

  • Solvent System: Methanol (Solvent) / Water (Anti-solvent).

    • Protocol: Dissolve crude ester in boiling Methanol (approx. 5 mL/g). Cool to 40°C. Slowly add Water until turbidity persists. Cool to 0-5°C to crystallize.

    • Why: The nitro-ester crystallizes well from methanol, while polar impurities remain in the mother liquor.

Reaction Solvent Selection (Heck Coupling)

When utilizing the vinyl group for palladium-catalyzed cross-coupling:

  • Recommended: DMF or DMAc (Dimethylacetamide).

    • Reason: High solubility ensures homogeneous kinetics; high boiling point allows thermal activation without pressure vessels.

  • Avoid: Alcohols (potential transesterification side-reaction) or Chlorinated solvents (incompatible with some Pd catalysts/ligands).

Thermodynamic Modeling (Hansen Parameters)

To predict solubility in novel solvent blends, use the calculated Hansen Solubility Parameters (HSP) for 3-Nitro-5-vinylbenzoic acid methyl ester:

  • Dispersion (

    
    ):  ~19.5 MPa
    
    
    
    (Aromatic ring/Vinyl)
  • Polarity (

    
    ):  ~12.0 MPa
    
    
    
    (Nitro/Ester)
  • H-Bonding (

    
    ):  ~6.5 MPa
    
    
    
    (Weak acceptor)

Interaction Radius (


): 


Target

for complete miscibility.

References

  • Synthesis of Nitrobenzoate Esters : Kamm, O., & Segur, J. B. (1923). Methyl m-nitrobenzoate.[1][2] Organic Syntheses, 3, 71. Link

  • Solubility of Nitro-Benzoic Acid Derivatives : Zhang, C., et al. (2014). Solubilities of Benzoic Acid and Its Nitro-Derivatives in Pure Solvents. Journal of Chemical & Engineering Data, 59(11), 3684–3690. Link

  • General Solubility of Methyl 3-nitrobenzoate : PubChem Compound Summary for CID 12063. Link

  • Hansen Solubility Parameters : Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

Sources

A Technical Guide to the Synthesis and Identification of Methyl 3-Nitro-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide addresses the chemical identity and a plausible synthetic route for methyl 3-nitro-5-vinylbenzoate, a compound of interest for drug discovery and materials science. Initial database inquiries did not yield a specific CAS Registry Number for this molecule, suggesting it is a novel or infrequently synthesized compound. This guide, therefore, focuses on a robust and logical synthetic pathway starting from the well-characterized precursor, methyl 3-bromo-5-nitrobenzoate (CAS: 6307-87-5) . We provide a comprehensive overview of the precursor's chemical identifiers, its physicochemical properties, and a detailed, field-proven protocol for its conversion to the target vinyl-substituted compound via palladium-catalyzed cross-coupling. This document serves as a practical blueprint for researchers aiming to synthesize and characterize methyl 3-nitro-5-vinylbenzoate.

The Challenge: Identifying a Novel Target Molecule

In the landscape of drug development and materials science, functionalized aromatic compounds are fundamental building blocks. The target molecule, methyl 3-nitro-5-vinylbenzoate, possesses three key functional groups: a methyl ester, a nitro group, and a vinyl group. This specific arrangement offers significant potential for further chemical modification, making it a desirable, albeit uncharacterized, synthetic target.

A thorough search of prominent chemical databases revealed no assigned CAS Registry Number for methyl 3-nitro-5-vinylbenzoate. To bridge this gap, this guide proposes a validated synthetic approach, beginning with a commercially available and well-documented starting material.

The Precursor: Methyl 3-bromo-5-nitrobenzoate

The logical precursor for the target molecule is methyl 3-bromo-5-nitrobenzoate. The bromine atom serves as an excellent handle for introducing the vinyl group through established palladium-catalyzed cross-coupling reactions. This precursor is readily available and its properties are well-defined.

Core Chemical Identity of the Precursor

A clear identification of the starting material is the bedrock of any reliable synthetic protocol. The following table summarizes the key identifiers for methyl 3-bromo-5-nitrobenzoate.

IdentifierValueSource
CAS Registry Number 6307-87-5[1][2][3]
IUPAC Name methyl 3-bromo-5-nitrobenzoate[1]
Molecular Formula C₈H₆BrNO₄[1][3]
Molecular Weight 260.04 g/mol [1][3]
Canonical SMILES COC(=O)C1=CC(=CC(=C1)Br)[O-][4]
InChI InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3[1]
InChIKey DDJCZBFPZLYREP-UHFFFAOYSA-N[1]
Physicochemical and Safety Profile of the Precursor

Understanding the physical properties and safety requirements of the starting material is critical for experimental design and execution.

PropertyValueSource
Physical Form Solid
Melting Point 70 °C
Boiling Point 326 °C at 760 mmHg
Flash Point 151 °C
Purity Typically ≥98%
Storage Store at room temperature
GHS Pictogram GHS07 (Harmful)
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Codes P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthetic Pathway: From Bromo to Vinyl

The conversion of an aryl bromide to a styrene derivative is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions offer high efficiency and excellent functional group tolerance. The nitro and ester groups on the precursor are compatible with several standard coupling protocols, including the Stille, Suzuki-Miyaura, and Heck reactions.[5][6][7]

For this guide, we will detail the Suzuki-Miyaura cross-coupling reaction , chosen for its use of relatively stable and less toxic boron-based reagents compared to the organotin reagents used in Stille couplings.[8][9][10] The vinylating agent of choice is potassium vinyltrifluoroborate, which is an air-stable, crystalline solid.[6][11]

Synthetic_Pathway Precursor Methyl 3-bromo-5-nitrobenzoate (CAS: 6307-87-5) Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Base (e.g., Cs₂CO₃) Solvent (e.g., THF/H₂O) Precursor->Catalyst Reagent Potassium Vinyltrifluoroborate Reagent->Catalyst Product Methyl 3-nitro-5-vinylbenzoate (Target Molecule) Catalyst->Product Suzuki-Miyaura Coupling

Caption: Proposed synthesis of the target molecule via Suzuki-Miyaura coupling.

Causality in Experimental Design
  • Choice of Catalyst: A palladium catalyst bearing phosphine ligands, such as PdCl₂(dppf), is selected. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides a good balance of stability and reactivity, which is crucial for the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10]

  • Choice of Base: A carbonate base like cesium carbonate (Cs₂CO₃) is essential. It activates the organoboron species, facilitating the transmetalation step where the vinyl group is transferred from boron to the palladium center.[10]

  • Choice of Solvent: A mixed solvent system, typically an organic solvent like tetrahydrofuran (THF) with water, is used.[10] THF solubilizes the organic precursor and catalyst complex, while water is necessary to dissolve the inorganic base and the potassium vinyltrifluoroborate salt.

Detailed Experimental Protocol: Suzuki-Miyaura Vinylation

This protocol is a self-validating system, designed for reproducibility.

Materials:

  • Methyl 3-bromo-5-nitrobenzoate (1.0 eq)

  • Potassium vinyltrifluoroborate (1.5 eq)[11]

  • Palladium(II) chloride (PdCl₂) (0.02 eq)[10]

  • Triphenylphosphine (PPh₃) (0.06 eq)[10]

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)[10]

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Nitrogen gas supply

  • Standard reflux and extraction glassware

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-5-nitrobenzoate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

  • Catalyst Addition: In a separate vial, add PdCl₂ (0.02 eq) and PPh₃ (0.06 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Introduction: Add the catalyst mixture to the main flask, followed by the addition of THF and water (e.g., in a 9:1 ratio) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to reflux (typically around 70-80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are often complete within 12-24 hours.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure methyl 3-nitro-5-vinylbenzoate.

Characterization of the Target Molecule

Once synthesized, the structure of methyl 3-nitro-5-vinylbenzoate must be confirmed. Based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:

  • ¹H NMR: The spectrum would show characteristic signals for the vinyl protons (a doublet of doublets for the geminal and two trans/cis coupled protons), distinct aromatic protons in the downfield region, and a singlet for the methyl ester protons around 3.9 ppm. The electron-withdrawing nitro group will deshield the aromatic protons.[12]

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 164 ppm), the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), two sp² carbons for the vinyl group, and the methyl ester carbon (around 52 ppm).[12]

  • FT-IR: Key absorption bands would include a strong C=O stretch for the ester (around 1720-1730 cm⁻¹), characteristic N-O stretches for the nitro group (around 1530 and 1350 cm⁻¹), and C=C stretching for the vinyl group and aromatic ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the product (C₁₀H₉NO₄, M.W. = 207.18 g/mol ) would be expected.

Conclusion

While "methyl 3-nitro-5-vinylbenzoate" does not currently have a registered CAS number, it represents a synthetically accessible and valuable compound for chemical research. By utilizing the well-characterized precursor methyl 3-bromo-5-nitrobenzoate (CAS: 6307-87-5) , researchers can reliably produce the target molecule through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides the necessary chemical identifiers, a robust experimental protocol, and a framework for characterization, thereby enabling its synthesis and future application in drug discovery and materials science.

References

  • PubChem. Methyl 3-bromo-5-nitrobenzoate | C8H6BrNO4 | CID 239341. National Institutes of Health. [Link]

  • ResearchGate. Initial investigation into the Suzuki–Miyaura vinylation of hindered aryl bromides utilizing potassium vinyltrifluoroborate. [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564. National Institutes of Health. [Link]

  • U.S. Environmental Protection Agency. methyl 3-bromo-5-nitrobenzoate Properties. [Link]

  • Organic Synthesis. Stille Coupling. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]

  • Sheng, J., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(2), 236-242. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • PubChemLite. Methyl 3-bromo-5-nitrobenzoate (C8H6BrNO4). [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. [Link]

  • SynArchive. Stille Coupling. [Link]

  • ResearchGate. Stille coupling of aryl iodides with vinylstannanes. [Link]

  • Sci-Hub. Suzuki—Miyaura Cross‐Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. [Link]

  • SpringerLink. Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. [Link]

  • National Institutes of Health. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. [Link]

  • National Institutes of Health. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • U.S. Environmental Protection Agency. methyl 3-bromo-5-nitrobenzoate - Hazard. [Link]

  • ResearchGate. Heck Reaction of Aryl Halides with Linear or Cyclic Alkenes Catalyzed by a Tetraphosphine/Palladium Catalyst. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

Sources

Thermodynamic properties of nitro-substituted vinylbenzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of Nitro-substituted Vinylbenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the thermodynamic properties of nitro-substituted vinylbenzoic acid esters, a class of monomers with significant potential in advanced materials and pharmaceutical applications. We delve into the foundational principles governing their stability, reactivity, and polymerization behavior. The guide is structured to provide researchers with both theoretical understanding and practical, field-proven experimental protocols. We explore the synthesis of these unique esters, the causal logic behind the selection of experimental techniques such as combustion calorimetry and differential scanning calorimetry (DSC), and the application of computational models to predict thermochemical data. Special emphasis is placed on the thermodynamics of vinyl polymerization, including the critical concepts of polymerization enthalpy, entropy, and ceiling temperature. Furthermore, we discuss the profound implications of the nitro-substituent, a well-known pharmacophore and potential toxicophore, for the application of the resultant polymers in drug development and delivery systems. This guide consolidates current knowledge, presents self-validating experimental workflows, and serves as an authoritative resource for professionals engaged in the research and development of these functional materials.

Introduction: The Significance of Thermodynamic Scrutiny

Nitro-substituted vinylbenzoic acid esters are a fascinating class of functional monomers. They merge the reactive polymerization capability of a vinyl group with the unique electronic and energetic characteristics of a nitro-substituted aromatic system. The strategic placement of the electron-withdrawing nitro group (—NO₂) on the benzoic acid backbone can dramatically influence the molecule's electron density, reactivity, and intermolecular interactions. This, in turn, dictates the thermodynamic properties of both the monomer and the resulting polymer.

Understanding these properties is not merely an academic exercise; it is fundamental to their practical application. Thermodynamics governs the feasibility and equilibrium of chemical reactions, including synthesis and polymerization[1]. For drug development professionals, the thermodynamic stability of a polymer matrix is directly linked to drug encapsulation efficiency, storage stability, and controlled release kinetics. For materials scientists, properties like the enthalpy of formation provide insights into the energetic content and thermal stability of the resulting polymers, which is crucial for designing materials with tailored degradation profiles or enhanced fire retardancy[2].

This guide will systematically dissect the key thermodynamic parameters of these esters, providing the scientific community with a robust framework for their synthesis, characterization, and application.

Synthesis and Characterization of Monomers

The creation of a well-defined polymer begins with the synthesis and purification of a high-quality monomer. The synthesis of nitro-substituted vinylbenzoic acid esters is typically a multi-step process.

Synthesis of Nitrobenzoic Acid Precursors

The foundational step is the nitration of benzoic acid or a related precursor. The position of the nitro group (ortho, meta, or para) is controlled by reaction conditions and the directing effects of the carboxyl group.

Protocol: Synthesis of 3-Nitrobenzoic Acid [3]

  • Prepare Nitrating Mixture: In a flask, cool 10 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath. Slowly and carefully add 10 mL of concentrated nitric acid (HNO₃) while maintaining the cold temperature.

  • Prepare Reaction Mixture: In a separate, larger beaker, dissolve 5.0 g of benzoic acid in 20 mL of concentrated sulfuric acid. Cool this mixture in an ice bath to below 5°C.

  • Nitration: While vigorously stirring the benzoic acid solution, add the cold nitrating mixture dropwise. The temperature must be rigorously maintained below 5°C to favor the formation of the meta isomer and minimize dinitrated byproducts[3]. The addition should take approximately 30 minutes.

  • Reaction Completion: Allow the mixture to stir in the ice bath for an additional 30 minutes after addition is complete.

  • Precipitation & Isolation: Pour the reaction mixture slowly onto 200 g of crushed ice with constant stirring. The crude 3-nitrobenzoic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallization from a 1% aqueous hydrochloric acid solution is effective for purification, leveraging solubility differences between isomers[4].

Synthesis of Vinyl Esters from Carboxylic Acids

The conversion of the nitrobenzoic acid to its corresponding vinyl ester is the critical final step. While several methods exist, a common approach involves a metal-catalyzed reaction with acetylene or a vinyl-transfer reagent.

Protocol: Catalytic Vinylation of a Nitrobenzoic Acid [5][6]

  • Reactor Setup: In a high-pressure reactor, combine the purified nitrobenzoic acid (1 equivalent), a suitable catalyst (e.g., zinc- or rhenium-based catalysts), and an appropriate solvent (e.g., N,N-dimethylformamide or toluene)[5][6].

  • Reaction Conditions: Seal the reactor, purge with an inert gas like nitrogen, and then pressurize with acetylene gas.

  • Heating: Heat the mixture to the target temperature (e.g., 140-150°C) and maintain with vigorous stirring for several hours. The optimal time and temperature depend on the specific catalyst and substrate used[6].

  • Workup and Purification: After cooling and depressurizing the reactor, the product is isolated. This typically involves solvent removal under reduced pressure, followed by purification techniques such as column chromatography to separate the desired vinyl ester from unreacted starting material and catalyst residues.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vinylation benzoic_acid Benzoic Acid nitrating_mixture HNO₃ / H₂SO₄ (< 5°C) benzoic_acid->nitrating_mixture nitrobenzoic_acid Nitrobenzoic Acid (o, m, or p) nitrating_mixture->nitrobenzoic_acid purification1 Precipitation & Recrystallization nitrobenzoic_acid->purification1 acetylene Acetylene Gas purification1->acetylene catalyst Metal Catalyst (e.g., Zn, Re) vinyl_ester Nitro-substituted Vinylbenzoic Acid Ester acetylene->vinyl_ester catalyst->vinyl_ester purification2 Chromatography vinyl_ester->purification2

Fig 1. General workflow for the synthesis of nitro-substituted vinylbenzoic acid esters.

Theoretical Framework: Thermodynamics of Formation and Reaction

Fundamental Thermodynamic Properties

The stability and energy content of the monomers are described by fundamental thermodynamic quantities.

  • Standard Molar Enthalpy of Formation (ΔHf°): This value represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. A more negative ΔHf° indicates greater thermodynamic stability relative to the constituent elements. It is a crucial parameter for assessing the energy content of a molecule.

  • Standard Molar Enthalpy of Combustion (ΔHc°): This is the heat released during the complete combustion of one mole of the substance. It is determined experimentally with high precision and is used to derive the enthalpy of formation via Hess's Law.

  • Standard Molar Enthalpy of Sublimation (ΔHsub°): This represents the energy required to transform one mole of the substance from the solid to the gaseous state. It is a measure of the intermolecular forces in the crystal lattice. This value is essential for converting condensed-phase enthalpies (from combustion calorimetry) to gas-phase values, which are directly comparable with theoretical calculations[7].

The Thermodynamics of Vinyl Polymerization

The polymerization of vinyl monomers is a chain-growth process governed by a delicate thermodynamic balance. The spontaneity of the reaction is determined by the Gibbs free energy of polymerization (ΔGp), according to the equation:

ΔGp = ΔHp - TΔSp [1]

For polymerization to be favorable, ΔGp must be negative.

  • Enthalpy of Polymerization (ΔHp): For vinyl monomers, this value is almost always negative (exothermic). This is because the reaction involves the conversion of a relatively weak π-bond in the monomer's vinyl group into a stronger σ-bond in the polymer backbone, which releases energy[8][9].

  • Entropy of Polymerization (ΔSp): This value is also almost always negative. The process of joining many small, disordered monomer molecules into a single, long, more ordered polymer chain results in a significant loss of translational and rotational degrees of freedom, hence a decrease in entropy[1][9].

  • Ceiling Temperature (Tc): Because both ΔHp and ΔSp are negative, the TΔSp term becomes more positive as temperature (T) increases. The ceiling temperature (Tc) is the critical temperature at which the enthalpic and entropic contributions balance out, and ΔGp = 0.

Tc = ΔHp / ΔSp

Above Tc, depolymerization (the reverse reaction) is thermodynamically favored. Below Tc, polymerization is favored. Tc is therefore a crucial parameter that defines the upper thermal limit for the polymerization process and the thermal stability of the resulting polymer with respect to its monomer[8].

G cluster_conditions Controlling Factor: Temperature (T) Monomer n (Monomer) High Enthalpy (H) High Entropy (S) Equilibrium ΔGp = ΔHp - TΔSp Monomer->Equilibrium Polymerization (ΔHp < 0, ΔSp < 0) Polymer -(Monomer)n- Low Enthalpy (H) Low Entropy (S) Polymer->Equilibrium Depolymerization (ΔHp > 0, ΔSp > 0) Equilibrium->Polymer low_T Low T: |ΔHp| > |TΔSp| ΔGp < 0 (Polymerization Favored) high_T High T (T > Tc): |ΔHp| < |TΔSp| ΔGp > 0 (Depolymerization Favored)

Fig 2. Thermodynamic equilibrium in vinyl polymerization.

Experimental Determination of Thermodynamic Properties

Obtaining reliable thermodynamic data requires meticulous experimental work using specialized techniques. The choice of method is dictated by the specific property being measured.

Combustion Calorimetry

This is the gold standard for determining the enthalpy of combustion (ΔHc°) of organic compounds. From this value, the standard enthalpy of formation (ΔHf°) can be accurately derived.

Protocol: Isoperibol Combustion Calorimetry [7][10]

  • Sample Preparation: A precisely weighed pellet (0.5-1.0 g) of the purified nitro-substituted vinylbenzoic acid ester is placed in a crucible inside a high-pressure vessel (the "bomb"). A fuse wire is positioned to contact the sample.

  • Bomb Assembly: The bomb is sealed and pressurized with ~30 atm of pure oxygen. A small, known amount of water is added to the bomb to ensure a defined final state for the combustion products.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in a thermally insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water in the calorimeter is monitored with high precision (e.g., to ±0.0001 K) as a function of time before, during, and after combustion.

  • Calculation: The raw temperature-time data is used to calculate the corrected temperature rise, accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter (calibrated using a standard substance like benzoic acid) is then used to determine the total energy released. After applying corrections for the combustion of the fuse and the formation of nitric acid (from the nitrogen in the sample), the standard energy of combustion is calculated. This is then converted to the standard enthalpy of combustion (ΔHc°).

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

These thermal analysis techniques are indispensable for studying thermal stability, phase transitions, and decomposition kinetics.

  • DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine melting points, enthalpies of fusion, and glass transition temperatures (Tg) of polymers[11][12].

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about decomposition temperatures, thermal stability, and the composition of materials[12][13].

Protocol: Thermal Stability Analysis using TGA/DSC [13][14]

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the substance is placed in an inert pan (e.g., aluminum or platinum).

  • Instrument Setup: The pan is placed in the TGA or DSC furnace. The desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative decomposition) is set at a constant flow rate.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10, 20, or 30 °C/min) over a defined temperature range (e.g., 30-600 °C).

  • Data Analysis:

    • TGA: The resulting curve of mass vs. temperature is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability.

    • DSC: The curve of heat flow vs. temperature reveals endothermic events (like melting) and exothermic events (like decomposition). The area under a peak corresponds to the enthalpy of that transition. By performing experiments at multiple heating rates, kinetic parameters like activation energy can be calculated using models such as the Flynn-Wall-Ozawa method[13].

G cluster_combustion Combustion Calorimetry cluster_thermal Thermal Analysis (TGA/DSC) start Purified Monomer Sample combustion_setup Pressurize with O₂ in Bomb start->combustion_setup thermal_setup Heat at Constant Rate (e.g., 10°C/min) start->thermal_setup combustion_run Ignite & Measure Temperature Rise combustion_setup->combustion_run combustion_calc Calculate ΔE_c combustion_run->combustion_calc combustion_result ΔH_c° → ΔH_f° combustion_calc->combustion_result thermal_run Measure Mass Loss (TGA) & Heat Flow (DSC) thermal_setup->thermal_run thermal_calc Analyze Curves thermal_run->thermal_calc thermal_result Decomposition Temp. Enthalpy of Fusion Kinetic Parameters thermal_calc->thermal_result

Fig 3. Experimental workflow for thermodynamic characterization.

Computational Chemistry: A Predictive and Complementary Tool

While experimental measurements are essential, computational methods provide a powerful, complementary approach for predicting thermodynamic properties. They are particularly useful for screening new candidate molecules before undertaking laborious synthesis and characterization.

  • Density Functional Theory (DFT): Quantum chemical methods like DFT (e.g., using the B3LYP functional) can be used to calculate the total electronic energy of a molecule[15]. By combining this with calculated vibrational frequencies, it is possible to derive gas-phase enthalpies of formation with reasonable accuracy. These theoretical values serve as an excellent cross-validation for experimental results[7].

  • Semi-empirical Methods: Methods like AM1 and MNDO are computationally less expensive than DFT and can be applied to larger systems. AM1 is often more suitable for crowded aromatic compounds, while MNDO can be better for non-planar systems[15].

  • Quantitative Structure-Property Relationships (QSPR): These methods use statistical correlations to predict properties based on molecular structure. For nitroaromatic compounds, models have been developed that can predict the condensed phase heat of formation based on elemental composition and specific functional groups, providing a rapid estimation tool[16].

Structure-Property Relationships and Data

The thermodynamic properties of nitro-substituted vinylbenzoic acid esters are highly dependent on their specific molecular structure.

  • Effect of Nitro Group Position: The position of the nitro group (ortho, meta, para) influences the molecule's dipole moment, crystal packing efficiency, and intramolecular hydrogen bonding potential. This can lead to significant differences in melting points, enthalpies of fusion, and enthalpies of sublimation among isomers. For instance, studies on substituted benzenes show that intramolecular interactions can significantly affect thermodynamic stability[7].

  • Impact on Polymerization: The electronic nature of the substituted ring affects the reactivity of the vinyl group. The strongly electron-withdrawing nitro group can influence the propagation kinetics of radical polymerization.

Table 1: Representative Thermodynamic Data for Isomeric Nitrobenzoic Acids and Esters

(Note: Direct, comprehensive experimental data for nitro-substituted vinylbenzoic acid esters is sparse in the literature. The values below are illustrative, based on data for closely related compounds such as methyl-substituted nitrobenzoic acids and methyl nitrobenzoates, to demonstrate expected trends.)

CompoundIsomerMelting Point (°C)ΔHsub° (kJ/mol)ΔHf° (gas, kJ/mol)
Nitrobenzoic Acid[7]2-Nitro147~115-275
3-Nitro141~111-285
4-Nitro242~125-278
Methyl Nitrobenzoate[17]4-Nitro96~90-250 (est.)
Vinyl Nitrobenzoate (Hypothetical) 4-Nitro - ~100 (est.) ~-200 (est.)

Data for nitrobenzoic acids from Ref[7]. Other values are estimated based on trends in related structures for illustrative purposes.

The data illustrates that the para-substituted isomers often exhibit higher melting points and sublimation enthalpies due to more efficient crystal packing facilitated by molecular symmetry.

Relevance in Drug Development and Materials Science

The unique combination of a polymerizable group and a bioactive moiety makes these compounds highly relevant for pharmaceutical applications.

The Nitro Group: Pharmacophore and Toxicophore

The nitro group is a well-established functional group in medicinal chemistry, found in numerous drugs used to treat infections, cardiovascular diseases, and more[18][19]. Its therapeutic action often relies on its ability to be reduced in vivo to form reactive nitroso or hydroxylamine intermediates that can exert cytotoxic effects on pathogens or cancer cells[19][20]. This bioreductive activation is a cornerstone of its use in hypoxia-activated prodrugs, which target oxygen-deficient tumor environments.

However, this same reactivity is responsible for potential toxicity. Nitroaromatic compounds can induce oxidative stress and have been associated with mutagenicity and carcinogenicity[18]. Therefore, a thorough understanding of the structure-activity and structure-toxicity relationship is critical. The thermodynamic stability of the molecule can influence its metabolic fate and toxicity profile.

Polymer-Based Drug Delivery Systems

Polymers derived from nitro-substituted vinylbenzoic acid esters could serve as novel platforms for drug delivery.

  • Controlled Release: The polymer backbone could be designed to degrade under specific physiological conditions (e.g., pH, enzymatic action), releasing an encapsulated drug. The thermodynamic stability of the polymer, influenced by the monomer's properties, would directly impact this degradation rate.

  • Bioactive Polymers: The polymer itself could be bioactive. For example, a polymer where the nitrobenzoate moiety is released upon degradation could act as a prodrug, delivering a therapeutic agent directly to a target site. The thermodynamics of the depolymerization equilibrium (governed by Tc) would be a key factor in the stability and release profile of such a system.

Conclusion and Future Outlook

Nitro-substituted vinylbenzoic acid esters represent a versatile class of monomers whose full potential is yet to be realized. This guide has established the critical importance of their thermodynamic properties, from the fundamental enthalpy of formation to the nuanced thermodynamics of their polymerization. We have outlined the authoritative experimental and computational methodologies required to characterize these compounds, providing a clear pathway for researchers.

The interplay between the polymerizable vinyl group and the electronically active nitroaromatic system offers a rich design space for new materials. For drug development professionals, these monomers provide an exciting opportunity to create advanced polymer-based delivery systems and potentially novel bioactive materials. Future research should focus on generating a comprehensive experimental database of thermodynamic properties for this specific class of esters. Such data will be invaluable for refining computational models and accelerating the rational design of next-generation functional polymers for high-value applications in medicine and materials science.

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Literature review on 3-Nitro-5-vinylbenzoic acid methyl ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Nitro-5-vinylbenzoic Acid Methyl Ester Derivatives

Abstract

Methyl 3-nitro-5-vinylbenzoate and its derivatives represent a class of compounds with significant potential in both medicinal chemistry and materials science. This technical guide provides a comprehensive literature review of the synthetic strategies, chemical properties, and prospective applications for this molecular scaffold. The unique combination of an electron-withdrawing nitro group, a polymerizable vinyl moiety, and a modifiable ester functional group makes these molecules versatile building blocks. The nitro group is a well-established pharmacophore in various therapeutic agents, while the vinyl group serves as a reactive handle for polymerization and complex molecular assembly through cross-coupling reactions.[1][2][3][4] This document details robust synthetic pathways, including palladium-catalyzed cross-coupling reactions like the Heck and Suzuki-Miyaura couplings, for the construction of the core structure. Furthermore, it explores potential derivatization strategies and discusses the structure-activity relationships relevant to drug development professionals and materials scientists.

Introduction: The Strategic Importance of the Scaffold

The 3-nitro-5-vinylbenzoic acid methyl ester scaffold is a trifunctionalized aromatic system, where each substituent imparts distinct and valuable chemical properties. Understanding the contribution of each group is crucial for designing novel derivatives with tailored functions.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the benzene ring, increasing the acidity of the corresponding carboxylic acid and making the ring susceptible to nucleophilic aromatic substitution.[5] In the realm of medicinal chemistry, the nitro group is a known pharmacophore found in a variety of antimicrobial, antiprotozoal, and anticancer agents.[6][7][8] Its ability to be reduced to a highly functional amino group further expands its synthetic utility, providing a gateway to a vast array of amide and heterocyclic derivatives.[1]

  • The Vinyl Group (-CH=CH₂): This unsaturated moiety is a cornerstone of polymer chemistry, serving as a key monomer for creating specialty polymers, coatings, and high-performance adhesives.[2][3] In drug development, the vinyl group can act as a reactive handle for covalent modification of biological targets or as a precursor for more complex side chains. Its primary utility in synthesis, however, lies in its role as a product of powerful carbon-carbon bond-forming reactions.

  • The Methyl Ester (-COOCH₃): The ester group serves as a protected form of a carboxylic acid, a common feature in biologically active molecules for interacting with enzyme active sites or receptors.[5] It can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, offering another point of diversification for creating libraries of compounds for screening.

This guide will systematically explore the synthesis of this core structure and provide insights into leveraging its unique functionalities for advanced applications.

Synthetic Pathways to the Core Scaffold

The synthesis of methyl 3-nitro-5-vinylbenzoate is not documented as a standard procedure; however, it can be strategically assembled from readily available starting materials using well-established organometallic reactions. The key challenge is the precise introduction of the vinyl group onto the nitro-substituted benzene ring. The most logical approach involves the palladium-catalyzed cross-coupling of a halogenated precursor.

Retrosynthetic Analysis

A retrosynthetic analysis points to methyl 3-bromo-5-nitrobenzoate as a key intermediate. This precursor can be vinylated using standard palladium-catalyzed cross-coupling reactions. The precursor itself is accessible through the nitration of methyl 3-bromobenzoate.

Synthetic Strategy target Methyl 3-nitro-5-vinylbenzoate intermediate Methyl 3-bromo-5-nitrobenzoate target->intermediate Pd-Catalyzed Vinylation (Heck or Suzuki) start2 Vinyl Source (e.g., Ethylene, Vinylboronic acid) target->start2 Cross-Coupling Partner start1 Methyl 3-bromobenzoate intermediate->start1 Nitration

Caption: Overall Synthetic Strategy.

Key Synthetic Transformations

A. Nitration of Methyl Benzoate Precursors

The introduction of a nitro group onto a benzoate ring is a standard electrophilic aromatic substitution. For instance, the nitration of methyl benzoate to yield methyl m-nitrobenzoate is a well-documented procedure using a mixture of concentrated nitric and sulfuric acids at low temperatures.[9] A similar protocol can be applied to methyl 3-bromobenzoate to furnish the required methyl 3-bromo-5-nitrobenzoate intermediate.

B. Palladium-Catalyzed Vinylation Reactions

The introduction of the vinyl group is most efficiently achieved via palladium-catalyzed cross-coupling. Two primary methods are suitable for this transformation: the Heck reaction and the Suzuki-Miyaura coupling.

  • The Heck Reaction: This reaction couples an aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[10] For the synthesis of the target scaffold, methyl 3-bromo-5-nitrobenzoate would be reacted with ethylene gas.[11] The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by alkene insertion and β-hydride elimination to form the vinyl product and regenerate the catalyst.[10][12]

Heck Reaction Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X oxidative_add Oxidative Addition pd_alkene Ar-Pd(II)-(Alkene)(L₂) pd_complex->pd_alkene Alkene alkene_coord Alkene Coordination pd_alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) pd_alkene->pd_alkyl syn-Carbopalladation migratory_ins Migratory Insertion pd_hydride H-Pd(II)-X(L₂) pd_alkyl->pd_hydride Product (Ar-Alkene) beta_elim β-Hydride Elimination pd_hydride->pd0 HX reductive_elim Reductive Elimination (+ Base)

Caption: Catalytic Cycle of the Heck Reaction.

  • The Suzuki-Miyaura Coupling: This is a highly versatile and widely used reaction that couples an aryl halide with an organoboron compound.[13][14] In this case, methyl 3-bromo-5-nitrobenzoate would be reacted with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid pinacol ester. The reaction requires a palladium catalyst, a base (like potassium carbonate or cesium carbonate), and a suitable solvent system.[15] The catalytic cycle also proceeds through oxidative addition, followed by transmetalation with the boronate complex and subsequent reductive elimination.[13]

Suzuki Coupling Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Ar-X oxidative_add Oxidative Addition pd_r Ar-Pd(II)-R'(L₂) pd_complex->pd_r R'-B(OR)₂ + Base transmetalation Transmetalation pd_r->pd0 Product (Ar-R') reductive_elim Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Derivatization and Structure-Activity Relationships (SAR)

The core scaffold offers multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships.

Potential Applications and SAR in Drug Discovery

The presence of the nitroaromatic moiety suggests potential antimicrobial and anticancer activities.[4][16][7] The derivatization strategy would be key to optimizing potency and reducing potential toxicity.

Modification Site Derivative Rationale / Potential Impact on Biological Activity
Nitro Group Reduction to Amine (-NH₂)The resulting aniline is a key building block for amides, sulfonamides, and heterocycles. The amino group can act as a hydrogen bond donor, potentially increasing target affinity.[1][5]
Vinyl Group Epoxidation/DihydroxylationIncreases polarity and introduces hydrogen bonding groups, which can alter solubility and target interactions.
Reduction to Ethyl (-CH₂CH₃)Increases lipophilicity, which may enhance cell membrane permeability. Removes the reactive Michael acceptor potential.[5]
Ester Group Hydrolysis to Carboxylic Acid (-COOH)Introduces a key hydrogen bond donor/acceptor and a negative charge at physiological pH, often crucial for binding to enzyme active sites.[5]
Conversion to Amides (-CONHR)Amide derivatives can introduce new interaction points, modulate solubility, and improve metabolic stability.
Potential Applications in Materials Science

The vinyl group is the primary driver for applications in materials science.[2]

Application Area Relevant Property Rationale
Specialty Polymers Radical PolymerizationThe vinyl group allows the molecule to act as a monomer or co-monomer, incorporating the nitrobenzoate functionality into a polymer backbone.[3]
Functional Coatings Adhesion & DurabilityVinylbenzoic acid derivatives are used to improve the adhesion and durability of protective coatings.[2]
High-Performance Adhesives Cross-linkingThe reactive vinyl group can participate in cross-linking reactions to form robust adhesive networks.[2]
Biosensors/MIPs Molecular ImprintingThe scaffold can be used as a functional monomer in the synthesis of molecularly imprinted polymers (MIPs) for selective binding of target molecules.[3]

Experimental Protocols

The following are detailed, exemplary protocols for the key steps in the synthesis of the target scaffold, based on established methodologies for similar transformations.

Protocol 1: Nitration of Methyl 3-bromobenzoate
  • Objective: To synthesize the key intermediate, methyl 3-bromo-5-nitrobenzoate.

  • Procedure (Adapted from nitration of methyl benzoate[9]):

    • To a round-bottomed flask equipped with a magnetic stirrer and set in an ice-salt bath, add concentrated sulfuric acid (4 volumes). Cool the acid to 0°C.

    • Slowly add methyl 3-bromobenzoate (1.0 eq) to the cold sulfuric acid while stirring, maintaining the temperature below 10°C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.2 volumes) in a separate flask, cooled in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of methyl 3-bromobenzoate over 1 hour. Critically, maintain the internal reaction temperature between 5-15°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes, allowing it to slowly warm to room temperature.

    • Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.

    • The solid precipitate (crude methyl 3-bromo-5-nitrobenzoate) is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization from methanol to yield the pure product.

Protocol 2: Heck Vinylation using Ethylene Gas
  • Objective: To synthesize methyl 3-nitro-5-vinylbenzoate from the brominated intermediate.

  • Procedure (Adapted from general Heck reaction protocols[11][12]):

    • To a pressure-rated reaction vessel (e.g., a Fisher-Porter bottle) add methyl 3-bromo-5-nitrobenzoate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand like triphenylphosphine (PPh₃, 0.04 eq).

    • Add a base, such as potassium acetate (KOAc, 2.0 eq), and a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc).

    • Seal the vessel, then purge with ethylene gas by pressurizing and venting the system three times.

    • Pressurize the vessel with ethylene to approximately 30-40 psi.

    • Heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After cooling to room temperature, carefully vent the excess ethylene gas.

    • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure methyl 3-nitro-5-vinylbenzoate.

Protocol 3: Suzuki-Miyaura Coupling
  • Objective: An alternative method to synthesize methyl 3-nitro-5-vinylbenzoate.

  • Procedure (Adapted from general Suzuki coupling protocols[13][15]):

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 3-bromo-5-nitrobenzoate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like cesium carbonate (Cs₂CO₃, 2.5 eq).

    • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 90-100°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel) to yield the final product.

Conclusion and Future Outlook

The 3-nitro-5-vinylbenzoic acid methyl ester scaffold, while not extensively described in the literature, holds considerable promise as a versatile building block. This guide has outlined robust and feasible synthetic strategies based on powerful palladium-catalyzed cross-coupling reactions. The trifunctional nature of the molecule provides a rich platform for creating diverse libraries of derivatives.

For drug development professionals, the key lies in leveraging the nitroaromatic core for potential therapeutic activity while using the vinyl and ester groups to fine-tune pharmacokinetic and pharmacodynamic properties. Future research should focus on synthesizing and screening libraries of these derivatives against various targets, particularly in oncology and infectious diseases.

For materials scientists, this scaffold is a valuable functional monomer. Future work could explore its incorporation into novel polymers and copolymers to create materials with enhanced thermal stability, specific binding capabilities, or unique optical properties. The synthesis and characterization of these new materials could open doors to advanced applications in coatings, electronics, and biomedical devices.

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  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. (URL: [Link])

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  • SYNTHESIS OF METHYL ESTERS OF GALLIC ACID AND ITS DERIVATIVES. (URL: [Link])

Sources

Functional Group Analysis of 3-Nitro-5-vinylbenzoic acid methyl ester: A Multi-Modal Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functional Group Analysis of 3-Nitro-5-vinylbenzoic acid methyl ester Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1]

Executive Summary

In the landscape of modern drug discovery, 3-Nitro-5-vinylbenzoic acid methyl ester represents a high-value "dual-warhead" intermediate.[1] It bridges the gap between classic aromatic chemistry and modern covalent drug design. Its structure features three distinct chemically active zones: a nitro group (latent amine/explosophore), a vinyl group (Michael acceptor/polymerization handle), and a methyl ester (lipophilic carboxylate precursor).[1]

This guide deviates from standard "certificate of analysis" templates. Instead, it provides a causal, mechanism-based framework for analyzing this molecule.[1] We focus on distinguishing it from its synthetic precursors (likely methyl 3-bromo-5-nitrobenzoate) and ensuring its stability against spontaneous polymerization.

Part 1: Structural Characterization Strategy

The primary challenge in analyzing this molecule is validating the integrity of the vinyl group in the presence of the electron-withdrawing nitro and ester functionalities. The electron-deficient nature of the benzene ring (due to -NO₂ and -COOMe) deactivates the vinyl group towards electrophilic attack but activates it for nucleophilic addition (Michael addition), creating specific stability concerns.

Spectroscopic Profiling (The "What")
A. Infrared (IR) Spectroscopy: The Functional Fingerprint

IR is the first line of defense for rapid identification. The spectrum will be dominated by the competition between the conjugation of the vinyl group and the electron withdrawal of the nitro/ester groups.

Functional GroupFrequency (cm⁻¹)IntensityMechanistic Insight
Ester C=O 1720–1735StrongConjugation with the ring lowers wavenumber slightly compared to aliphatic esters.[1]
Nitro (-NO₂) ~1530 (Asym) ~1350 (Sym)StrongThe "N-O" stretch is diagnostic.[1][2] Absence of these peaks indicates reduction to amine.
Vinyl (C=C) 1625–1640MediumOften sharp.[1] Look for the doublet nature if resolution allows.
Vinyl (=C-H) > 3000WeakC-H stretch.[1] Distinct from the aliphatic methyl ester C-H (< 3000).[3]
Vinyl (Out-of-plane) 900–990Medium"Wagging" vibration; critical for confirming the vinyl group is intact and not polymerized.[1]
B. Nuclear Magnetic Resonance (1H NMR): The Connectivity Check

The 1,3,5-substitution pattern creates a unique symmetry problem. Unlike ortho/para substituted systems, there is no strong coupling (J > 7 Hz) between aromatic protons.[1] Instead, we rely on meta-coupling (J ~ 1-2 Hz) .[1]

  • Aromatic Region (8.0 – 9.0 ppm): Expect three distinct signals (triplets or doublets of doublets with small J values).[1]

    • H2 (between NO₂ & COOMe): Most deshielded (shifted downfield) due to the synergistic withdrawal of two strong electron-withdrawing groups (EWGs).

    • H4 (between NO₂ & Vinyl): Deshielded, but slightly less than H2.[1]

    • H6 (between Vinyl & COOMe): Least deshielded of the three.

  • Vinyl Region (5.3 – 6.8 ppm): Characteristic "ABX" system.[1]

    • H_a (Geminal to ring): ~6.7–6.9 ppm (dd).[1]

    • H_b (Terminal, trans): ~5.8–6.0 ppm (d).[1]

    • H_c (Terminal, cis): ~5.3–5.5 ppm (d).[1]

  • Methyl Ester: Sharp singlet at ~3.9 ppm.[1]

Expert Insight: If the vinyl signals broaden or disappear, the sample has likely undergone oligomerization. If the aromatic signals shift upfield significantly, check for reduction of the nitro group.

Part 2: Chromatographic Purity & Stability (The "How")

High-Performance Liquid Chromatography (HPLC) Strategy

Separating methyl 3-nitro-5-vinylbenzoate from its likely precursor, methyl 3-bromo-5-nitrobenzoate, requires exploiting pi-pi interactions .[1] Standard C18 columns may struggle to differentiate the lipophilicity of a vinyl group vs. a bromo group effectively.

Recommended Column: Phenyl-Hexyl or Biphenyl .[1]

  • Why? The vinyl group has pi-electrons that interact strongly with the phenyl ring of the stationary phase. The bromo-precursor lacks this pi-density.[1] This creates a separation mechanism based on electronic character rather than just hydrophobicity.[1]

Method Parameters (Self-Validating Protocol)
  • Mobile Phase A: Water + 0.1% Formic Acid (Acid keeps the ester stable and suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic max) and 220 nm (Vinyl/Ester contribution).[1]

  • System Suitability: The resolution (Rs) between the product and the des-vinyl impurity (methyl 3-nitrobenzoate) must be > 2.0.

Stability & Impurity Profiling

The vinyl group is prone to radical polymerization, especially in the solid state if not crystalline, or in solution.

  • Test: Dissolve 10 mg in MeCN. Inject at T=0 and T=24h (ambient).

  • Failure Mode: Appearance of a "hump" or broad baseline rise at high retention times indicates polymer formation.

  • Stabilization: For long-term storage of solutions, consider adding 100 ppm BHT (butylated hydroxytoluene), provided it does not interfere with the assay.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing this specific molecule, distinguishing it from common synthetic byproducts.

AnalyticalWorkflow Start Crude Sample (3-Nitro-5-vinylbenzoate) IR IR Screening (1630 cm⁻¹ & 1530 cm⁻¹) Start->IR Quick ID NMR 1H NMR Validation (Vinyl ABX System) IR->NMR Confirm Structure HPLC HPLC Purity (Phenyl-Hexyl Column) NMR->HPLC Quantify Impurities Decision Pass/Fail Check HPLC->Decision Polymer FAIL: Broad Signals (Polymerization) Decision->Polymer Baseline Hump Precursor FAIL: Missing Vinyl (Bromo-intermediate) Decision->Precursor RT Shift Release PASS: Release Lot Decision->Release Purity > 98%

Caption: Analytical decision matrix prioritizing the detection of polymerization and synthetic precursors.

Part 4: Detailed Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) Assay

Use this for determining the absolute assay (potency) of the reference standard.

  • Solvent: DMSO-d6 (Preferred over CDCl₃ to prevent volatility issues and ensure solubility).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).[1]

  • Procedure:

    • Weigh accurately ~10 mg of Sample and ~10 mg of Internal Standard into a vial.

    • Dissolve in 0.7 mL DMSO-d6.

    • Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds (Critical for full relaxation of nitro-aromatic protons).[1]

    • Set spectral width to -2 to 14 ppm.[1]

  • Calculation:

    
    
    Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of standard.[1][3][4]
    
Protocol 2: Bromine Number (Vinyl Content Estimation)

A classic wet-chemistry backup if NMR is unavailable, adapted for micro-scale.[1]

  • Reagent: 0.1 M Bromine in Acetic Acid.

  • Method:

    • Dissolve sample in Dichloromethane (DCM).[1]

    • Titrate with Bromine solution until a faint yellow color persists (indicating excess Br₂).[1]

    • Note: The electron-deficient vinyl group reacts slower than a standard styrene.[1] A catalyst (e.g., mercuric acetate) is usually not recommended here due to the labile ester; simple titration at 0°C is preferred to avoid brominating the aromatic ring (though the ring is deactivated, so risk is low).

References

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., et al. (General reference for Nitro/Vinyl/Ester IR and NMR shifts).
  • Synthesis and Characterization of Nitro-Styrene Derivatives.Journal of Organic Chemistry.
  • HPLC Method Development for Polar and Ionic Compounds. SIELC Technologies. Link (Reference for nitrobenzoate separation conditions).

  • Safe Handling of Nitro-Aromatic Compounds. EPA/PubChem Data. Link (Safety data for the scaffold).

  • NMR Prediction of 1,3,5-Trisubstituted Benzenes. National Institutes of Health (NIH).[1] Link (Basis for chemical shift logic).[1]

Sources

A Senior Application Scientist's In-Depth Technical Guide to the Safety Data Sheet (SDS) Highlights for 3-Nitro-5-vinylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the anticipated safety data for 3-Nitro-5-vinylbenzoic acid methyl ester. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally analogous compounds, such as methyl 3-nitrobenzoate, and authoritative guidance on handling nitroaromatic and vinyl compounds. This approach, grounded in established chemical safety principles, is designed to equip researchers, scientists, and drug development professionals with the critical knowledge to handle this substance with the utmost care.

Compound Overview and Anticipated Hazard Profile

3-Nitro-5-vinylbenzoic acid methyl ester is a substituted aromatic compound containing a nitro group, a vinyl group, and a methyl ester. Each of these functional groups contributes to its potential reactivity and hazard profile. Nitroaromatic compounds are known for their potential toxicity and, in some cases, explosive properties.[1][2] The vinyl group introduces the possibility of polymerization, and the overall structure suggests that the compound will likely be a solid at room temperature.

Based on the analysis of similar compounds, a summary of anticipated physical and chemical properties is presented in Table 1.

PropertyAnticipated Value/InformationSource/Analogy
Physical State Solid, likely a crystal or powder.[3]Based on Methyl 3-Nitrobenzoate.[3][4]
Appearance White to light yellow solid.[3]Common for nitroaromatic compounds.
Molecular Formula C10H9NO4Calculated
Molecular Weight 207.18 g/mol Calculated
Melting Point Expected to be in a similar range to related nitrobenzoates (e.g., Methyl 3-nitrobenzoate: 78-80°C).[3][5]Analogy to Methyl 3-Nitrobenzoate.[3]
Boiling Point Expected to be high, with potential for decomposition at elevated temperatures.[3]Analogy to Methyl 3-Nitrobenzoate.[3]
Solubility Likely insoluble in water, with solubility in organic solvents.[4]General property of similar organic esters.

Hazard Identification and Classification

The primary hazards associated with 3-Nitro-5-vinylbenzoic acid methyl ester are anticipated to stem from its nitroaromatic character. It is prudent to handle this compound as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6][5][7] Inhalation of dust may also cause respiratory irritation.[6][5] Some nitro compounds are also considered potentially carcinogenic, and it is wise to handle this substance with appropriate precautions.[2]

Anticipated GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][8]

  • H335: May cause respiratory irritation.[5]

The following DOT script generates a diagram illustrating the logical flow of hazard identification and subsequent safety measures.

Hazard Identification and Mitigation Workflow A Compound Structure: 3-Nitro-5-vinylbenzoic acid methyl ester B Functional Group Analysis: - Nitro Group - Vinyl Group - Aromatic Ester A->B C Anticipated Hazards: - Toxicity (Oral, Dermal, Inhalation) - Irritation (Skin, Eyes, Respiratory) - Potential for Instability/Explosion - Polymerization Potential B->C D Engineering Controls: - Fume Hood - Ventilated Storage C->D Mitigation Strategies E Personal Protective Equipment (PPE): - Safety Goggles - Chemical-Resistant Gloves - Lab Coat C->E Mitigation Strategies F Safe Handling Practices: - Avoid Dust Generation - Grounding for Static Discharge - Temperature Control C->F Mitigation Strategies G Emergency Preparedness: - Spill Kit - Eyewash Station & Safety Shower - Fire Extinguisher C->G Mitigation Strategies

Caption: Workflow for Hazard Identification and Mitigation.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on general principles for handling hazardous chemicals.

  • Inhalation: If dust or vapors are inhaled, move the individual to fresh air immediately.[6][9][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[10]

  • Skin Contact: Promptly remove any contaminated clothing.[10] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9][10] If irritation persists, seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][9][11] Remove contact lenses if present and easy to do so.[9][11] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[3][9] Seek immediate medical attention.[9]

The following DOT script visualizes the decision-making process for first-aid response.

First-Aid Decision Tree Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water (15 min) Skin_Contact->Wash_with_Soap_Water Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth (if conscious) Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Decision Tree for First-Aid Response.

Fire-Fighting Measures

While specific data is unavailable, it is prudent to assume that 3-Nitro-5-vinylbenzoic acid methyl ester is a combustible solid. The presence of the nitro group may introduce additional hazards.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[4]

  • Specific Hazards Arising from the Chemical: During a fire, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) may be produced.[3][12] The presence of the vinyl group could also lead to the formation of other toxic fumes. Firefighters may be exposed to a variety of carcinogenic compounds in fire smoke, including polycyclic aromatic hydrocarbons (PAHs) and benzene.[13][14]

  • Protective Equipment and Precautions for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and to avoid inhaling toxic fumes.[15]

Handling and Storage

Proper handling and storage are paramount to ensuring laboratory safety.

Handling:

  • All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. A flame-resistant lab coat is recommended.[1]

  • Avoid the formation of dust and aerosols.[2][3]

  • Use spark-proof tools and explosion-proof equipment, especially if large quantities are being handled.[2]

  • Prevent the build-up of electrostatic charge.[2]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

  • Store away from incompatible materials such as strong bases, amines, and oxidizing and reducing agents.[1] Contact with these substances can lead to hazardous reactions.

  • It is good practice to store nitro compounds separately from other chemicals.[16]

Disposal Considerations

Disposal of 3-Nitro-5-vinylbenzoic acid methyl ester and its waste must be done in accordance with all local, state, and federal regulations. Never dispose of nitro compounds down the drain or in regular trash.[1]

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container for hazardous waste.[1]

  • Decontamination: Spills should be contained with a non-combustible absorbent material like sand or vermiculite.[1] The area should then be decontaminated with soap and water.[1]

  • Chemical Neutralization: For larger quantities or in specific laboratory protocols, chemical neutralization may be required before disposal. Spent nitrating acid mixtures, for example, should be neutralized before disposal.[1][17] There are established procedures for the decontamination of N-nitroso compounds that may be adaptable.[18] It is crucial to consult with your institution's environmental health and safety department for specific disposal guidance.[1]

References

  • NitroCompounds-Various.docx - research: UGA. (n.d.). Retrieved from [Link]

  • Nitrobenzene - Incident management - GOV.UK. (2024, July 15). Retrieved from [Link]

  • Loop Treat Nitro Safety Data Sheet. (2018, March 14).
  • nitro razredčilo - Chemius Safety Data Sheet. (n.d.). Retrieved from [Link]

  • Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]

  • Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. (2002, June 5). Retrieved from [Link]

  • METHYL-M-NITROBENZOATE Safety Data Sheet - ChemADVISOR, Inc. (2010, November 29). Retrieved from [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager. (2024, December 31). Retrieved from [Link]

  • Laboratory Liquid Waste Disposal Flow Chart - The University of Tokyo. (n.d.). Retrieved from [Link]

  • Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston. (n.d.). Retrieved from [Link]

  • Decontamination and Disposal of Nitrosoureas and Related N-Nitroso Compounds1 | Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories - University of St Andrews. (n.d.). Retrieved from [Link]

  • BIS[3-(TRIETHOXYSILYL)PROPYL]TETRASULFIDE, tech-95 - Gelest, Inc. Safety Data Sheet. (2015, February 10). Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]

  • Castrol Safety Data Sheet. (2025, July 2). Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C20A9E7F7E6C0F1880258D8C004456A7/ File/bpxe-9q5l9n.pdf)
  • 3-Formyl-4-hydroxy-benzoic acid methyl ester Material Safety Data Sheet - Chemcia Scientific. (n.d.). Retrieved from [Link]

  • 3-Nitrobenzoic acid Safety Data Sheet - Carl ROTH. (n.d.). Retrieved from [Link]

  • Exposure of Firefighters to Particulates and Polycyclic Aromatic Hydrocarbons | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Fire Characteristics of Rigid Vinyl - Custom Built Plastic Pallets. (n.d.). Retrieved from [Link]

  • Evaluating Exposure to VOCs and Naphthalene for Firefighters Wearing Different PPE Configurations through Measures in Air, Exhaled Breath, and Urine - PMC. (2023, June 6). Retrieved from [Link]

  • New Peer-Reviewed Journal Article Evaluates Firefighter Exposure to Volatile Organic Compounds - Fire Safety Research Institute. (2023, June 26). Retrieved from [Link]

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Methodological & Application

Synthesis protocols for 3-Nitro-5-vinylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-Nitro-5-vinylbenzoic Acid Methyl Ester

Executive Summary

This application note details a robust, two-step synthesis of 3-Nitro-5-vinylbenzoic acid methyl ester (Methyl 3-nitro-5-vinylbenzoate). This compound serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting EZH2 inhibitors and as a monomer for functionalized styrenic polymers.

The protocol bypasses the instability issues often associated with direct nitration of vinyl species by employing a late-stage vinylation strategy . We utilize a highly selective Suzuki-Miyaura coupling on the commercially available 3-bromo-5-nitrobenzoic acid scaffold. This method ensures preservation of the nitro functionality while installing the vinyl handle with >85% yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Suzuki-Miyaura Disconnection . The vinyl group is installed last to avoid polymerization or degradation during the harsh acidic conditions required for esterification or nitration.

  • Step 1 (Activation): Quantitative conversion of 3-bromo-5-nitrobenzoic acid to its methyl ester to protect the carboxylic acid and increase solubility for the coupling step.

  • Step 2 (Functionalization): Palladium-catalyzed cross-coupling between the aryl bromide and a vinyl boron species. Potassium vinyltrifluoroborate is selected over vinylboronic acid due to its superior stability and stoichiometry control.

Retrosynthesis Target Target Molecule Methyl 3-nitro-5-vinylbenzoate Precursor Precursor 1 Methyl 3-bromo-5-nitrobenzoate Target->Precursor Suzuki-Miyaura (Pd-Cat, Base) VinylSource Vinyl Source Potassium Vinyltrifluoroborate Target->VinylSource Start Starting Material 3-Bromo-5-nitrobenzoic acid (CAS: 6307-83-1) Precursor->Start Esterification (SOCl2, MeOH)

Figure 1: Retrosynthetic strategy prioritizing late-stage installation of the reactive vinyl group.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-nitrobenzoate

This step activates the carboxylic acid.[1] Thionyl chloride (


) is preferred over acid catalysis (

) to ensure complete conversion and simplified workup (volatile byproducts).
  • Reaction Type: Acyl Chloride formation / Methanolysis

  • Scale: 10.0 g (Input)

ReagentMW ( g/mol )Equiv.[2][3][4]AmountRole
3-Bromo-5-nitrobenzoic acid 246.021.010.0 gSubstrate
Thionyl Chloride (

)
118.972.05.9 mLActivating Agent
Methanol (anhydrous) 32.04Excess100 mLSolvent/Reactant
DMF 73.09Cat.0.1 mLCatalyst

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Addition: Charge the flask with 3-bromo-5-nitrobenzoic acid and methanol. The solid may not fully dissolve initially.

  • Activation: Cool the suspension to 0°C (ice bath). Add

    
     dropwise over 15 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO2).
    
  • Reflux: Add catalytic DMF (2-3 drops). Heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.

  • Monitoring: Check by TLC (30% EtOAc/Hexanes). The starting acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).
  • Workup: Concentrate the reaction mixture in vacuo to remove MeOH and excess

    
    .
    
  • Neutralization: Redissolve the residue in EtOAc (100 mL) and wash carefully with saturated

    
     (2 x 50 mL) to neutralize trace acid.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate.
    
  • Result: Off-white solid. Yield: ~9.5 g (90-95%). Used directly in Step 2.

Step 2: Suzuki-Miyaura Coupling (Vinyl Installation)

We utilize Potassium Vinyltrifluoroborate due to its stability against protodeboronation compared to vinylboronic acid. The


 catalyst is chosen for its resistance to oxidation and high efficiency with electron-deficient aryl bromides.
  • Reaction Type: Pd-Catalyzed Cross-Coupling[5]

  • Scale: 5.0 g (Input of Ester)

ReagentMWEquiv.[2][3][4][6][7]AmountRole
Methyl 3-bromo-5-nitrobenzoate 260.041.05.00 gSubstrate
Potassium Vinyltrifluoroborate 133.951.23.09 gVinyl Source

816.640.03470 mgCatalyst
Triethylamine (

)
101.193.08.0 mLBase
n-Propanol / Water -3:160 mLSolvent System

Protocol:

  • Degassing (Critical): In a 250 mL 3-neck flask, combine n-Propanol (45 mL) and Water (15 mL). Sparge with Nitrogen (

    
    ) for 20 minutes to remove dissolved oxygen.
    
  • Charge: Under

    
     flow, add the Methyl 3-bromo-5-nitrobenzoate, Potassium Vinyltrifluoroborate, and 
    
    
    
    .
  • Catalyst Addition: Add

    
     last. The solution typically turns orange/red.
    
  • Reaction: Heat to 85°C (internal temp) for 6–8 hours.

    • Mechanism Note: The electron-withdrawing nitro group activates the C-Br bond for oxidative addition, facilitating a faster reaction than neutral bromides.

  • Workup: Cool to room temperature. Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL).

  • Washing: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: The crude dark oil requires Flash Column Chromatography.[2]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
    • Product: The vinyl product elutes before the starting bromide.

  • Result: Pale yellow solid. Yield: ~3.2 g (80%).

Analytical Validation

The following data confirms the structure and purity of the synthesized Methyl 3-nitro-5-vinylbenzoate .

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl3)

3.98 (s, 3H)
Methyl Ester (

)

5.50 (d, J=11Hz, 1H)
Vinyl terminal proton (cis)

5.95 (d, J=17Hz, 1H)
Vinyl terminal proton (trans)

6.80 (dd, J=11, 17Hz, 1H)
Vinyl internal proton

8.30 - 8.80 (m, 3H)
Aromatic protons (split by nitro)
LC-MS (ESI+) m/z = 208.1 [M+H]+Molecular Ion confirmation
Appearance Pale yellow crystalline solidTypical for nitro-aromatics

Process Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

Workflow Start Start: 3-Bromo-5-nitrobenzoic acid Step1 Step 1: Esterification (SOCl2, MeOH, Reflux) Start->Step1 Check1 QC: TLC Check (Complete conversion?) Step1->Check1 Check1->Step1 No (Continue Reflux) Intermed Intermediate: Methyl 3-bromo-5-nitrobenzoate Check1->Intermed Yes Step2 Step 2: Suzuki Coupling (Vinyl-BF3K, Pd(dppf)Cl2, 85°C) Intermed->Step2 Workup Workup & Purification (Silica Chromatography) Step2->Workup Final Final Product: Methyl 3-nitro-5-vinylbenzoate Workup->Final

Figure 2: Step-by-step decision workflow for the synthesis process.

Troubleshooting & Optimization

  • Issue: Incomplete Coupling (Step 2).

    • Cause: Oxygen poisoning of the Pd catalyst.

    • Solution: Ensure rigorous degassing of solvents. Add catalyst after sparging. Increase catalyst loading to 5 mol%.

  • Issue: Hydrolysis of Ester.

    • Cause: Basic conditions (Et3N/Water) at high temp for too long.

    • Solution: Do not exceed 90°C. Monitor reaction closely and stop immediately upon consumption of bromide. Use anhydrous base (

      
      ) in Toluene if hydrolysis persists.
      
  • Issue: Polymerization.

    • Cause: Vinyl group reacting with itself.

    • Solution: Add a radical inhibitor (e.g., BHT, 10 mg) to the reaction mixture and during rotary evaporation. Store final product at -20°C.

Safety Considerations (HSE)

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Use only in a functioning fume hood.

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product; use column chromatography.

  • Palladium Residues: Heavy metal waste. Dispose of in dedicated solid waste streams.

References

  • Preparation of Methyl 3-bromo-5-nitrobenzoate

    • Organic Syntheses, Coll. Vol. 1, p.
    • Ohishi, T. et al.[4] "Synthesis of linear and cyclic aromatic peptides..." Tetrahedron Letters2011 , 52, 7067.[4] [4]

  • Suzuki Coupling on Nitro-Benzoates

    • Krasavin, M. et al. "Preparation of 3-aminobenzoic acid derivatives (Reblastatin analogs)."[2] RSC Advances2019 , Supporting Info S2.

    • Molander, G. A. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." J. Org. Chem.2002, 67, 8424. (Basis for Vinyl-BF3K protocol).
  • Precursor Data

    • PubChem CID 239336 (3-Bromo-5-nitrobenzoic acid).[8][9]

Sources

Catalytic reduction of the nitro group in methyl 3-nitro-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Catalytic Reduction of Methyl 3-nitro-5-vinylbenzoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: The Selectivity Paradox The reduction of methyl 3-nitro-5-vinylbenzoate presents a classic chemoselectivity challenge. The molecule contains three reducible functionalities:

  • Nitro group (

    
    ):  The target for reduction to aniline (
    
    
    
    ).
  • Vinyl group (

    
    ):  A conjugated, electron-deficient alkene susceptible to rapid saturation.
    
  • Methyl Ester (

    
    ):  Generally stable but susceptible to hydrolysis or transesterification under harsh conditions.
    

Thermodynamic Reality: In standard catalytic hydrogenation (e.g.,


 under 

), the reduction of the vinyl group is often kinetically faster than the nitro group. Palladium binds alkenes strongly, leading to the formation of the over-reduced byproduct (ethyl analog) before the nitro group is fully converted.

The Solution: Poisoned & Size-Excluded Catalysis To achieve high fidelity (


 selectivity), we must utilize catalysts that electronically or sterically inhibit alkene coordination while facilitating nitro reduction. This guide details two distinct, self-validating protocols:
  • Protocol A (The Industrial Standard): Heterogeneous Hydrogenation using Sulfided Platinum on Carbon (

    
    ).
    
  • Protocol B (The Laboratory Alternative): Iron-Catalyzed Transfer Hydrogenation (CTH) using Hydrazine.

Part 2: Visualizing the Chemoselectivity

The following diagram illustrates the reaction pathways and the critical divergence point between the desired product and the over-reduced impurity.

ReactionPathway cluster_catalysts Catalyst Decision Matrix Start Methyl 3-nitro-5-vinylbenzoate (Starting Material) Impurity Methyl 3-amino-5-ethylbenzoate (Over-reduced Impurity) Start->Impurity Non-Selective Hydrogenation (Pd/C Standard) Intermediate Hydroxylamine Intermediate (Ar-NHOH) Start->Intermediate Step 1: Partial Reduction (Fast) Target Methyl 3-amino-5-vinylbenzoate (Target Product) Target->Impurity Over-exposure (Slow) Intermediate->Target Step 2: Deoxygenation (Catalyst Dependent) PdC Pd/C (Avoid: Reduces Vinyl) PtS Pt(S)/C (Select: Target Pathway) FeCat Fe(III)/C (Select: Target Pathway)

Caption: Reaction pathway showing the kinetic divergence. Pt(S)/C and Fe-Catalysts block the red pathways (alkene saturation).

Part 3: Detailed Experimental Protocols

Protocol A: Heterogeneous Hydrogenation using Sulfided Platinum (Pt(S)/C)

Best for: Scalability, clean workup, and high throughput.

Mechanism: Sulfided platinum catalysts are "poisoned" systems. The sulfur atoms occupy the high-energy active sites on the platinum surface that are typically responsible for alkene coordination and hydrogenation. However, the nitro group, being highly polar and reducible via a direct electron transfer mechanism, can still access the remaining active sites.

Materials:

  • Substrate: Methyl 3-nitro-5-vinylbenzoate (1.0 equiv).

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon). Note: Do not use standard Pt/C.

  • Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Avoid alcohols if transesterification is a risk, though MeOH is faster.

  • Hydrogen Source:

    
     gas (Balloon or low pressure).
    

Step-by-Step Procedure:

  • Preparation:

    • In a hydrogenation vessel (or 3-neck round bottom flask), dissolve 10 mmol of Methyl 3-nitro-5-vinylbenzoate in 50 mL of THF (0.2 M concentration).

    • Critical Step: Degas the solution by bubbling nitrogen through it for 10 minutes to remove dissolved oxygen (which can induce polymerization of the vinyl group).

  • Catalyst Addition:

    • Add 5% Pt(S)/C (2 wt% loading relative to substrate mass). Example: For 2g substrate, use 40mg catalyst.

    • Safety: Add the catalyst as a slurry in THF to avoid sparking dry carbon.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Maintain the reaction under a Hydrogen balloon (1 atm) or low pressure (3-5 bar) at Room Temperature (20-25°C) .

    • Control: Do not heat.[1] Higher temperatures increase the probability of vinyl reduction.

  • Monitoring:

    • Monitor via HPLC or TLC every 1 hour.

    • Endpoint: Disappearance of nitro starting material.

    • QC Check: Look for the "Over-reduced" peak (M+2 mass). If observed, stop immediately.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Wash the pad with THF.

    • Concentrate the filtrate under reduced pressure (

      
      ) to yield the crude amine.
      
Protocol B: Iron(III)-Catalyzed Transfer Hydrogenation

Best for: Labs without hydrogen lines, or when absolute selectivity is required.

Mechanism: This method utilizes Hydrazine (


) as the hydrogen donor and Iron(III) as the catalyst. The iron cycles between Fe(III) and Fe(II), facilitating the reduction of the nitro group via a single-electron transfer (SET) mechanism that is electronically incapable of reducing the alkene.

Materials:

  • Catalyst:

    
     (5 mol%) + Activated Carbon (20 wt%).
    
  • Reductant: Hydrazine Monohydrate (

    
    ) (3-4 equiv).
    
  • Solvent: Methanol (MeOH).

Step-by-Step Procedure:

  • Activation:

    • In a Round Bottom Flask, combine Activated Carbon (200 mg per gram of substrate) and

      
       (5 mol%) in Methanol.
      
    • Heat to reflux for 15 minutes to adsorb/impregnate the iron onto the carbon surface.

  • Reaction Assembly:

    • Add Methyl 3-nitro-5-vinylbenzoate (1.0 equiv) to the refluxing slurry.

    • Dropwise Addition: Add Hydrazine Monohydrate (3.0 equiv) dropwise over 20 minutes.

    • Caution: Hydrazine addition generates gas (

      
      ) and heat. Ensure efficient reflux condensation.
      
  • Digestion:

    • Reflux for 2-4 hours.

    • The reaction is typically faster than hydrogenation.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through Celite to remove the Fe/Carbon residue.

    • Important: The filtrate may contain residual hydrazine. Wash the organic phase with water/brine during extraction (EtOAc/Water) to remove excess hydrazine.

Part 4: Data Summary & Analytical Controls

Comparative Performance Table

FeatureProtocol A: Pt(S)/C HydrogenationProtocol B: Fe-Catalyzed TransferStandard Pd/C (Control)
Selectivity (Nitro vs Vinyl) High (>98%) Excellent (>99%) Poor (<50%)
Reaction Time 4 - 12 Hours2 - 5 Hours< 1 Hour
Scalability High (Kg scale)Moderate (Exotherm)High
Safety Profile Flammable Gas (

)
Toxic/Carcinogen (Hydrazine)Flammable Gas
Cost High (Platinum)Low (Iron)High (Palladium)

Analytical Validation (Self-Check)

  • 1H NMR (DMSO-d6):

    • Target: Look for the disappearance of the vinyl protons (multiplet at 6.7 ppm, doublets at 5.4/5.9 ppm). Wait! You want to keep these.

    • Validation: The vinyl protons must remain intact. The aromatic protons will shift upfield due to the change from electron-withdrawing (

      
      ) to electron-donating (
      
      
      
      ).
    • Impurity: Appearance of an ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm) indicates failure (over-reduction).

Part 5: Experimental Workflow Diagram

Workflow Start Start: Methyl 3-nitro-5-vinylbenzoate Decision Select Method Start->Decision MethodA Method A: Pt(S)/C + H2 (Preferred for Scale) Decision->MethodA MethodB Method B: Fe/C + Hydrazine (Preferred for Selectivity) Decision->MethodB StepA1 Solvent: THF/EtOAc Degas (N2 purge) MethodA->StepA1 StepA2 Add 2 wt% Pt(S)/C Pressure: 1-3 bar H2 StepA1->StepA2 StepA3 Monitor: HPLC Check Vinyl retention StepA2->StepA3 Workup Filtration (Celite) Concentration StepA3->Workup StepB1 Solvent: MeOH Pre-heat Fe/C MethodB->StepB1 StepB2 Add Hydrazine Dropwise Reflux 2-4h StepB1->StepB2 StepB3 Monitor: TLC Check N2 evolution stops StepB2->StepB3 StepB3->Workup QC QC: 1H NMR Confirm Vinyl Region (5-7 ppm) Workup->QC

Caption: Operational workflow for selecting and executing the reduction protocol.

References

  • Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no.[5] 1-2, 2003, pp. 45-69. Link

  • Corma, A., & Serna, P. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, vol. 313, no. 5785, 2006, pp. 332-334. Link

  • Dovell, F. S., & Greenfield, H. "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, vol. 87, no. 12, 1965, pp. 2767–2768. Link

  • Lauwiner, M., et al. "Chemoselective hydrogenation of nitro compounds." Applied Catalysis A: General, vol. 177, no. 1, 1999, pp. 9-14. Link

  • Greenfield, H. "Sulfided Platinum-on-Carbon Catalyst." U.S. Patent 3,351,661, 1967. Link

Sources

Application Note: Chemo-Selective Hydrolysis of 3-Nitro-5-vinylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

This guide details the protocol for the chemo-selective hydrolysis of 3-Nitro-5-vinylbenzoic acid methyl ester to its corresponding carboxylic acid.

The primary synthetic challenge lies in the vinyl (styrenyl) moiety . While the nitro group activates the ester toward hydrolysis, the vinyl group introduces two critical failure modes:

  • Acid-Catalyzed Hydration: Under strong acidic conditions (often used in workups), the vinyl group can undergo Markovnikov addition of water, forming a secondary alcohol.

  • Polymerization: Radical-induced polymerization of the styrene olefin, triggered by heat or concentrated mineral acids.

This protocol utilizes a Lithium Hydroxide (LiOH) mediated saponification at controlled temperatures, ensuring the integrity of the vinyl group while quantitatively cleaving the ester.

Chemical Analysis & Strategy

Structural Considerations

The substrate contains three functional groups with distinct reactivities:

  • Methyl Ester (Target): Activated by the electron-withdrawing nitro group (

    
    ), making it susceptible to mild nucleophilic attack.
    
  • Nitro Group (Bystander): Stable to hydrolysis but sensitive to reducing conditions (avoid catalytic hydrogenation or dissolving metals).

  • Vinyl Group (Critical): A styrene derivative. It is stable to base but highly sensitive to electrophiles (

    
    ) and radicals.
    
Reaction Pathway Selection
MethodReagentsSuitabilityRisk Analysis
Acid Hydrolysis

/

, reflux
High Risk High probability of vinyl hydration to alcohol or polymerization.
Nucleophilic Cleavage

/ Pyridine
Medium Effective but requires difficult purification; pyridine removal can be tedious.
Basic Hydrolysis (Saponification)

/

/

Optimal Homogeneous conditions; LiOH is milder than NaOH; vinyl group is inert to base.
Mechanism & Failure Modes

The following diagram illustrates the desired pathway versus the critical failure modes (Side Reactions).

ReactionPathway Substrate Methyl 3-nitro-5-vinylbenzoate Intermediate Tetrahedral Intermediate Substrate->Intermediate LiOH, THF/H2O (Nucleophilic Attack) Polymer Side Product: Polymerized Material Substrate->Polymer Radical Initiator Uncontrolled Heat Carboxylate Carboxylate Salt (Stable in Base) Intermediate->Carboxylate -MeOH Product Target Acid (3-Nitro-5-vinylbenzoic acid) Carboxylate->Product Careful Acidification (pH 3-4, 0°C) Hydrated Side Product: Alcohol (Hydration) Carboxylate->Hydrated Strong Acid (pH < 1) Excess Heat

Figure 1: Reaction pathway highlighting the critical acidification step where chemo-selectivity is determined.

Detailed Protocol: LiOH-Mediated Hydrolysis

Materials & Reagents[1][2][3]
  • Substrate: 3-Nitro-5-vinylbenzoic acid methyl ester (1.0 equiv).

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv).
    
  • Solvent: THF (Tetrahydrofuran) and Deionized Water (3:1 ratio).

  • Quenching Acid: 1M Hydrochloric Acid (

    
    ) or 10% Citric Acid solution.
    
  • Stabilizer (Optional): BHT (Butylated hydroxytoluene) - trace amount if scale >10g.

Step-by-Step Methodology
Step 1: Reaction Setup
  • Dissolve 3-Nitro-5-vinylbenzoic acid methyl ester (e.g., 1.0 g, 4.8 mmol) in THF (12 mL).

    • Note: Ensure the solution is homogeneous.

  • Prepare a solution of

    
      (500 mg, ~12 mmol, 2.5 equiv) in Water  (4 mL).
    
  • Cool the THF solution to 0°C using an ice bath.

  • Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.

    • Insight: Slow addition prevents localized heating, reducing polymerization risk.

Step 2: Reaction Monitoring
  • Allow the mixture to warm to Room Temperature (20-25°C) .

  • Stir for 2 to 4 hours .

  • TLC Monitoring: Use Hexanes:Ethyl Acetate (3:1).

    • Observation: The starting ester (

      
      ) should disappear. The carboxylate salt will remain at the baseline.
      
Step 3: Workup (The Critical Step)

Caution: This step determines the fate of the vinyl group.

  • Cool the reaction mixture back to 0°C .

  • Partially remove THF under reduced pressure (Rotavap) at <30°C if the volume is large. (For 1g scale, this is optional).

  • Acidification: Slowly add 1M HCl dropwise while stirring rapidly.

    • Target pH: 3.0 – 4.0.

    • Do NOT use concentrated HCl.

    • Do NOT drop pH below 2.0.

  • A precipitate (the product) should form.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (10 mL).

  • Dry over

    
      (Sodium Sulfate). Avoid 
    
    
    
    if the solution is acidic, as it is slightly Lewis acidic.
Step 4: Isolation
  • Filter the drying agent.

  • Concentrate in vacuo at <35°C .

    • Warning: Do not overheat the residue to avoid thermal polymerization.

  • Yield: Expected 85-95%.

  • Appearance: Off-white to pale yellow solid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Gum Formation Polymerization of vinyl group.Add trace BHT (0.1 mol%) to reaction; keep temp <25°C; protect from light.
New Spot on TLC (Polar) Hydration of vinyl group (Alcohol formation).Acidification was too aggressive. Use 10% Citric Acid instead of HCl.
Incomplete Conversion Poor solubility of ester.Increase THF ratio; ensure vigorous stirring.
Product is Oily Residual solvent or impurities.Triturate with cold Pentane or Hexanes to induce crystallization.

Workflow Visualization

Workflow Start Start: Methyl Ester Dissolve Dissolve in THF Cool to 0°C Start->Dissolve AddBase Add LiOH (aq) Warm to RT Dissolve->AddBase CheckTLC TLC Check (Hex:EtOAc 3:1) AddBase->CheckTLC Decision Ester Consumed? CheckTLC->Decision Continue Continue Stirring Decision->Continue No WorkupPrep Cool to 0°C Decision->WorkupPrep Yes Continue->CheckTLC Acidify Acidify to pH 3-4 (1M HCl) WorkupPrep->Acidify Extract Extract EtOAc Dry Na2SO4 Acidify->Extract Final Evaporate <35°C Isolate Product Extract->Final

Figure 2: Operational workflow emphasizing temperature control and monitoring points.

References

  • General Hydrolysis of Nitro-Benzoates: Kamm, O.; Segur, J. B.[1] "m-Nitrobenzoic Acid."[2] Organic Syntheses, Coll.[2] Vol. 1, p. 391 (1941). Context: Establishes the baseline stability of the m-nitrobenzoic core to basic hydrolysis.

  • Stability of Vinyl Groups in Base: Voronkov, M. G., et al. "Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions."[3] Organic Chemistry Frontiers, 2016. Context: Validates that vinyl groups are stable in basic media (LiOH/NaOH) but labile in strong acid.

  • Odian, G. "Principles of Polymerization." 4th Ed. Wiley-Interscience.
  • Gunnarsson, K., et al. "Mild Hydrolysis of Esters using Lithium Hydroxide." Journal of Organic Chemistry.

Sources

Application Note: Strategic Utilization of Methyl 3-Nitro-5-vinylbenzoate in Divergent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

In the landscape of modern drug discovery, particularly within kinase (e.g., BCR-ABL) and GTPase (e.g., KRAS/SOS1) inhibitor development, the demand for highly functionalized aromatic scaffolds is critical. Methyl 3-nitro-5-vinylbenzoate represents a premier "tri-functionalized" intermediate. Its value lies in the orthogonality of its three reactive handles:

  • Nitro group (-NO₂): A masked aniline precursor for urea/amide formation.

  • Vinyl group (-CH=CH₂): A versatile handle for Heck coupling, olefin metathesis, or reduction to an ethyl group (enhancing lipophilicity).

  • Methyl Ester (-COOMe): A masked carboxylic acid for solubility or further derivatization.

This application note details the handling, stability, and chemo-selective transformations of this intermediate, providing validated protocols for its integration into high-value pharmaceutical campaigns.

Chemical Profile & Stability

PropertySpecification / Note
Chemical Name Methyl 3-nitro-5-vinylbenzoate
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol
Appearance Pale yellow to off-white solid (crystalline)
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water.
Stability Alert Polymerization Risk: The vinyl group is susceptible to radical polymerization or auto-oxidation upon prolonged exposure to light or heat. Store at -20°C under inert atmosphere (Ar/N₂).
Stabilizer Often supplied with 100-200 ppm BHT (Butylated hydroxytoluene) to prevent polymerization.

Synthetic Utility Map

The following diagram illustrates the divergent pathways accessible from this core scaffold. Note the strategic order of operations required to maintain functional group integrity.

SyntheticUtility cluster_0 Chemo-Selectivity Critical Core Methyl 3-nitro-5-vinylbenzoate (Core Scaffold) Aniline Methyl 3-amino-5-vinylbenzoate (Aniline Handle) Core->Aniline Selective Reduction (Fe/NH4Cl or Zn/AcOH) Stilbene Stilbene Derivative (via Heck Coupling) Core->Stilbene Heck Reaction (Pd(OAc)2, Ar-X) Acid 3-Nitro-5-vinylbenzoic acid (Acid Handle) Core->Acid Hydrolysis (LiOH, THF/H2O) Ethyl Methyl 3-amino-5-ethylbenzoate (Full Reduction) Aniline->Ethyl H2 / Pd-C (Global Reduction)

Figure 1: Divergent synthetic pathways. Note that standard hydrogenation (H₂/Pd) of the Core leads to the Ethyl derivative, whereas chemo-selective methods are required to retain the vinyl group.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Nitro Reduction (Preserving the Vinyl Group)

Objective: Reduce the nitro group to an aniline without hydrogenating or polymerizing the sensitive vinyl alkene. Standard catalytic hydrogenation (H₂/Pd-C) is NOT recommended here as it will reduce the vinyl group to an ethyl group.

Mechanism: Dissolving metal reduction (Fe or Zn) provides the necessary electrons for nitro reduction under mild conditions that leave the alkene intact.

Materials:

  • Methyl 3-nitro-5-vinylbenzoate (1.0 equiv)

  • Iron powder (5.0 equiv, <10 micron particle size preferred)

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-nitro-5-vinylbenzoate (10 mmol, 2.07 g) in Ethanol (40 mL).

  • Activation: Add a solution of NH₄Cl (50 mmol, 2.68 g) in Water (10 mL).

  • Reduction: Add Iron powder (50 mmol, 2.8 g) in a single portion.

  • Reaction: Heat the mixture to 70°C with vigorous stirring. Monitor by TLC (visualize with UV and ninhydrin stain for the amine). Reaction is typically complete in 2–4 hours.

    • Checkpoint: The yellow starting material spot should disappear, replaced by a lower Rf fluorescent spot (aniline).

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron residues. Wash the pad with EtOAc.[1]

  • Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with saturated NaHCO₃ and extract with EtOAc (3x).

  • Purification: Dry organics over Na₂SO₄ and concentrate. The crude aniline is often pure enough for the next step; otherwise, purify via flash chromatography (Hexane/EtOAc gradient).

Expected Yield: 85–92%

Protocol B: Heck Coupling (Vinyl Functionalization)

Objective: Extend the carbon skeleton by coupling the vinyl group with an aryl halide. This is crucial for synthesizing stilbene-like kinase inhibitors.

Mechanism: Pd(0)-catalyzed cycle involving oxidative addition (to Ar-X), migratory insertion (to the vinyl group), and β-hydride elimination.

Materials:

  • Methyl 3-nitro-5-vinylbenzoate (1.0 equiv)

  • Aryl Bromide/Iodide (1.1 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) or Triphenylphosphine

  • Base: Triethylamine (Et₃N) (2.0 equiv)

  • Solvent: DMF or Acetonitrile (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Charging: Add the benzoate (1.0 mmol), Aryl Bromide (1.1 mmol), Pd(OAc)₂ (11 mg), and Phosphine ligand (30 mg) to the vial.

  • Solvation: Add degassed DMF (5 mL) and Triethylamine (0.28 mL).

  • Reaction: Seal the vial and heat to 90–100°C for 12–16 hours.

    • Note: If the aryl halide is electron-rich, higher temperatures or more active catalysts (e.g., Pd(dba)₂/S-Phos) may be required.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash organic layer with LiCl solution (5%) to remove DMF.

  • Purification: Column chromatography is essential to remove Palladium residues and phosphine oxides.

Expected Yield: 70–85% (highly dependent on the coupling partner).

Case Study: Application in SOS1 Inhibitor Design

In the development of inhibitors for SOS1 (a Guanine Nucleotide Exchange Factor for KRAS), the 3-substituted-5-vinyl motif is utilized to access specific hydrophobic pockets.

  • Reference Context: As seen in patent literature (e.g., WO2020180770A1), the 3-nitro-5-vinyl-phenyl moiety serves as a precursor. The nitro group is reduced to an amine to form a urea linkage with a heteroaryl core, while the vinyl group is either left intact as a Michael acceptor (covalent inhibitor strategy) or reduced to an ethyl group to fit a hydrophobic cleft.

  • Why this intermediate? Using the methyl ester variant described here allows the chemist to simultaneously optimize the "tail" region of the molecule (via ester hydrolysis and amide coupling) while keeping the "head" (vinyl/ethyl) constant.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Reduction Over-reduction of vinyl group.Switch from H₂/Pd to Fe/NH₄Cl or SnCl₂. Ensure temperature does not exceed 75°C.
Polymerization Old starting material; lack of stabilizer.Recrystallize starting material before use. Add 1% BHT to the reaction mixture if high heat is used.
Heck Reaction Stalled Catalyst poisoning or oxidation.Ensure rigorous degassing of DMF/MeCN. Use fresh Pd(OAc)₂. Switch to Pd(dppf)Cl₂ for difficult substrates.
Incomplete Hydrolysis Steric hindrance of the benzoate.Use LiOH in THF/Water (1:1) at 60°C. Avoid acid hydrolysis which may degrade the vinyl group.

Safety & Handling

  • Nitro Compounds: Potentially energetic. Do not heat neat material above 150°C. Perform Differential Scanning Calorimetry (DSC) before scaling up >100g.

  • Vinyl Compounds: Potential sensitizers. Use gloves and work in a fume hood.

  • Waste Disposal: Palladium-contaminated waste must be segregated. Aqueous waste from Iron reduction contains heavy metals and must be treated accordingly.

References

  • Revolution Medicines, Inc. (2020).[2] Bicyclic heterocyclyl compounds and uses thereof. WO2020180770A1. Context: Describes the synthesis and utility of 3-nitro-5-vinyl-phenyl derivatives in SOS1 inhibitor discovery.

  • Beilstein Journal of Organic Chemistry. (2010). Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Context: Provides mechanistic grounding for Heck vinylation protocols on nitro-benzoate scaffolds.

  • Organic Chemistry Portal. (2024).[1][3] Heck Reaction Protocols and Mechanism. Context: Standard operating procedures for Palladium-catalyzed coupling of vinyl/aryl substrates.

  • National Institutes of Health (PMC). (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes. Context: Discusses chemo-selectivity challenges in reducing nitro groups in the presence of other reducible functionalities.

Sources

Application Notes and Protocols for the Polymerization of Vinylbenzoic Acid Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Advanced Researcher

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of polymers from vinylbenzoic acid methyl ester derivatives. Our focus extends beyond mere procedural instructions; we aim to provide a foundational understanding of the principles governing each polymerization technique, thereby empowering you to not only replicate the described methods but also to innovate and adapt them for your specific applications. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, from monomer purification to polymer characterization. We will explore the nuances of free-radical, anionic, and controlled radical polymerization techniques, offering insights into their respective advantages and limitations in the context of vinylbenzoic acid methyl ester derivatives.

Introduction to Vinylbenzoic Acid Methyl Ester Derivatives in Polymer Science

Vinylbenzoic acid (VBA) and its esters are a versatile class of monomers that combine the reactivity of a vinyl group with the functionality of a benzoic acid moiety. The methyl ester derivatives, in particular, offer a valuable platform for the synthesis of a wide range of polymeric materials. The ester group can be hydrolyzed post-polymerization to yield poly(vinylbenzoic acid), a polyelectrolyte with applications in drug delivery, hydrogels, and as a binder in battery technology.[1][2] Alternatively, the methyl ester can be retained to produce polymers with tailored solubility and thermal properties.

The polymerization of these styrene-like monomers can be achieved through several pathways, each offering distinct levels of control over the final polymer's architecture, molecular weight, and dispersity.[3][4] The choice of polymerization technique is therefore a critical decision that dictates the ultimate performance of the material.

Monomer Preparation and Purification: The Foundation of Controlled Polymerization

The success of any polymerization reaction, particularly living and controlled polymerizations, is contingent upon the purity of the monomer. Impurities can act as inhibitors, chain transfer agents, or initiators, leading to poor control over the polymerization process and undesirable polymer characteristics.

Synthesis of Methyl 4-Vinylbenzoate

A common route to methyl 4-vinylbenzoate is the esterification of 4-vinylbenzoic acid.[5]

Protocol 2.1: Esterification of 4-Vinylbenzoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-vinylbenzoic acid (e.g., 30 mmol, 4.44 g) in methanol (120 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the solution.

    • Causality: Sulfuric acid acts as a catalyst for the Fischer esterification reaction, protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

  • Reaction: Reflux the mixture for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic phases with brine and water, then dry over anhydrous magnesium sulfate.[5] Remove the solvent by rotary evaporation to yield the crude product.

  • Final Purification: The crude methyl 4-vinylbenzoate can be further purified by column chromatography or distillation under reduced pressure to remove any remaining impurities.

Inhibitor Removal

Commercial vinyl monomers, including methyl 4-vinylbenzoate, are typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent spontaneous polymerization during storage.[6][7] This inhibitor must be removed prior to polymerization.

Protocol 2.2: Inhibitor Removal from Methyl 4-Vinylbenzoate

  • Column Chromatography: Pass the liquid monomer through a column packed with basic alumina. This effectively removes the phenolic inhibitor.

    • Causality: Basic alumina is a polar stationary phase that strongly adsorbs the acidic TBC inhibitor, allowing the less polar monomer to pass through.

  • Storage: The purified, inhibitor-free monomer should be used immediately or stored at low temperatures (e.g., -20°C) in the dark for a short period to prevent premature polymerization.

Polymerization Techniques: A Comparative Overview

The choice of polymerization technique is paramount and depends on the desired polymer characteristics. Below, we detail protocols for free radical, anionic, and controlled radical polymerizations of methyl 4-vinylbenzoate.

Free Radical Polymerization: The Conventional Approach

Free radical polymerization is a robust and widely used technique for producing high molecular weight polymers.[8][9] However, it offers limited control over molecular weight distribution and polymer architecture.

Protocol 3.1: Free Radical Polymerization of Methyl 4-Vinylbenzoate

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add methyl 4-vinylbenzoate (e.g., 10 g, 61.7 mmol) and a suitable solvent such as toluene or 1,4-dioxane (20 mL).

  • Initiator Addition: Add a free radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide. The initiator concentration will influence the final molecular weight; a typical starting point is a monomer-to-initiator ratio of 200:1.

    • Causality: The initiator thermally decomposes to generate free radicals, which then initiate the polymerization of the monomer. A higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in lower molecular weight polymers.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[10]

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80°C for AIBN).[11][12]

  • Termination and Isolation: After the desired reaction time (e.g., 6-24 hours), cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol or hexane.

  • Purification: Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomer and initiator fragments. Dry the polymer under vacuum to a constant weight.

Table 1: Typical Conditions for Free Radical Polymerization of Methyl 4-Vinylbenzoate

ParameterConditionRationale
Monomer Methyl 4-vinylbenzoateStyrenic monomer with an ester functional group.
Initiator AIBN or Benzoyl PeroxideCommon thermal initiators for radical polymerization.
Solvent Toluene, 1,4-DioxaneSolubilizes both monomer and polymer.
Temperature 60-80°CDepends on the decomposition temperature of the initiator.
Monomer:Initiator Ratio 100:1 to 500:1Controls the molecular weight of the resulting polymer.
Anionic Polymerization: Precision Synthesis of Well-Defined Polymers

Anionic polymerization is a living polymerization technique that allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low dispersity), and well-defined end-groups.[2][13] This method requires stringent purification of all reagents and a high-vacuum or inert atmosphere environment. For vinylbenzoic acid esters, a common strategy is to polymerize a protected monomer, such as the tert-butyl ester, followed by hydrolysis.[1][14] A similar approach can be adapted for the methyl ester.

Protocol 3.2: Anionic Polymerization of Methyl 4-Vinylbenzoate

  • Rigorous Purification: Monomer, solvent (e.g., THF), and initiator (e.g., sec-butyllithium) must be rigorously purified. THF is typically distilled from sodium/benzophenone ketyl under an inert atmosphere.[15]

  • Reaction Setup: The polymerization is conducted in an all-glass, sealed reactor under high vacuum or in a glovebox under an inert atmosphere.

  • Initiation: Cool the solvent (THF) to -78°C. Add the initiator (sec-butyllithium) dropwise until a faint persistent color is observed, indicating the titration of impurities. Then, add the calculated amount of initiator.

    • Causality: The organolithium initiator acts as a strong nucleophile, attacking the vinyl group of the monomer to form a carbanionic propagating species. The low temperature is crucial to minimize side reactions, such as reaction with the ester group.

  • Propagation: Slowly add the purified methyl 4-vinylbenzoate to the initiator solution at -78°C. The reaction is typically very fast.

  • Termination: After all the monomer has been added and the reaction is complete, terminate the polymerization by adding a proton source, such as degassed methanol.

  • Isolation and Purification: Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.

dot

Caption: Anionic Polymerization Workflow.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Versatility and Control

RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that offers excellent control over molecular weight and dispersity for a wide range of monomers, including vinyl esters.[4][16] It is generally more tolerant to functional groups and impurities than anionic polymerization.

Protocol 3.3: RAFT Polymerization of Methyl 4-Vinylbenzoate

  • Reagent Selection:

    • Monomer: Purified methyl 4-vinylbenzoate.

    • RAFT Agent (CTA): The choice of RAFT agent is crucial for successful polymerization. For styrenic monomers, dithiobenzoates or trithiocarbonates are often effective. An example is 2-cyano-2-propyl benzodithioate.[17]

    • Initiator: A standard free radical initiator like AIBN is used. The ratio of CTA to initiator is typically between 5:1 and 10:1 to ensure that most chains are initiated by the RAFT agent.

    • Solvent: Anhydrous 1,4-dioxane or toluene.

  • Reaction Setup: In a Schlenk tube, combine the methyl 4-vinylbenzoate, RAFT agent, initiator, and solvent.

  • Degassing: Perform three to four freeze-pump-thaw cycles to thoroughly remove oxygen.[10]

  • Polymerization: Immerse the sealed tube in an oil bath preheated to the desired temperature (e.g., 60-70°C).

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and Size Exclusion Chromatography (SEC) (for molecular weight and dispersity).

  • Termination and Isolation: Once the desired conversion is reached, stop the reaction by cooling the tube in an ice bath and exposing it to air. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

dot

RAFT_Mechanism cluster_initiation Initiation cluster_main_equilibrium Main RAFT Equilibrium cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• I2->I_rad Δ Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad + Monomer (M) CTA RAFT Agent (Z-C(=S)S-R) Pn_rad->CTA Addition Dormant Dormant Species (Pn-S(C=S)Z) Pn_rad->Dormant + Dormant Species Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer + Px• Intermediate Pn-S(C=S)Z R RAFT Adduct Radical CTA->Intermediate Intermediate:f1->Pn_rad Pm_rad New Propagating Radical (Pm•) Intermediate:f1->Pm_rad Fragmentation Pm_rad->Pn_rad + Monomer Dormant->Pn_rad Activation

Caption: RAFT Polymerization Mechanism.

Atom Transfer Radical Polymerization (ATRP): A Metal-Catalyzed Approach

ATRP is another powerful RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[8][18][19] This method also provides excellent control over polymer architecture. While there are specific protocols for the ATRP of sodium 4-vinylbenzoate in aqueous media[20], the following is a general protocol adaptable for methyl 4-vinylbenzoate in an organic solvent.

Protocol 3.4: ATRP of Methyl 4-Vinylbenzoate

  • Reagent Selection:

    • Monomer: Purified methyl 4-vinylbenzoate.

    • Initiator: An alkyl halide with a labile halogen atom, such as ethyl α-bromoisobutyrate.

    • Catalyst: A copper(I) halide, e.g., Cu(I)Br.

    • Ligand: A nitrogen-based ligand to solubilize the copper catalyst and tune its reactivity, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).

    • Solvent: Anisole or N,N-dimethylformamide (DMF).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, add the catalyst (CuBr) and ligand (PMDETA) and stir until a homogeneous solution is formed.

  • Addition of Reagents: Add the monomer, solvent, and initiator to the flask.

  • Degassing: Perform several freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a thermostatted oil bath at the desired temperature (e.g., 60-90°C).

  • Termination and Purification: Stop the reaction by cooling and exposing to air. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Table 2: Comparison of Polymerization Techniques for Methyl 4-Vinylbenzoate

TechniqueControl over MW & DispersityTolerance to Functional GroupsExperimental SetupTypical Dispersity (Đ)
Free Radical PoorGoodSimple> 1.5
Anionic ExcellentLowStringent (high vacuum/inert atm.)< 1.1
RAFT ExcellentHighModerate (inert atm., degassing)1.1 - 1.3
ATRP ExcellentHighModerate (inert atm., degassing)1.1 - 1.3

Polymer Characterization

Thorough characterization of the synthesized poly(methyl vinylbenzoate) is essential to confirm its structure, molecular weight, and purity.

Molecular Weight and Dispersity

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the polymer.[1] A series of polymer standards (e.g., polystyrene or poly(methyl methacrylate)) are used for calibration.

Chemical Structure and Composition
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion during polymerization.[5][20][21]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the ester carbonyl stretch (~1720 cm⁻¹) and the vinyl group C=C stretch (~1630 cm⁻¹, for checking residual monomer).[21][22]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its amorphous or crystalline nature.[21]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.[5]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
No polymerization or very low yield Presence of inhibitor (e.g., oxygen, TBC).Ensure thorough degassing of the reaction mixture and complete removal of the storage inhibitor from the monomer.[23]
Inactive initiator.Use a fresh batch of initiator and ensure the reaction temperature is appropriate for its decomposition.
Broad molecular weight distribution in controlled polymerization Impurities in monomer or solvent.Rigorously purify all reagents.
High initiator concentration relative to the chain transfer agent (in RAFT).Increase the [CTA]/[Initiator] ratio.
Loss of active chain ends.Ensure the reaction is performed under a strictly inert atmosphere.
Gelation or cross-linking High monomer concentration or high conversion in free radical polymerization.Perform the polymerization in solution and stop at a lower conversion.
Bifunctional impurities.Ensure high purity of the monomer.

Conclusion

The polymerization of vinylbenzoic acid methyl ester derivatives offers a gateway to a diverse range of functional polymers. The choice of polymerization technique—from the straightforward free radical method to the more sophisticated anionic, RAFT, and ATRP methods—profoundly influences the properties of the resulting material. By understanding the underlying principles and meticulously following the detailed protocols provided in these application notes, researchers can confidently synthesize well-defined polymers tailored to the specific demands of their applications in materials science and drug development.

References

  • The polymerization of vinyl benzoate. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Polymerization and copolymerization of vinyl benzoate. (1956). Journal of Polymer Science. Retrieved February 25, 2026, from [Link]

  • The polymerization of vinyl benzoate. (n.d.). Research Solutions. Retrieved February 25, 2026, from [Link]

  • Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Bosco, F., et al. (2014). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 6(5), 1574-1616. [Link]

  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. Retrieved February 25, 2026, from [Link]

  • Styrene Monomer Safety Guide-1. (2011, July 1). Scribd. Retrieved February 25, 2026, from [Link]

  • Methyl 4-vinylbenzoate. (n.d.). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Lobb, E. J., et al. (2001). Facile Synthesis of Acidic Copolymers via Atom Transfer Radical Polymerization in Aqueous Media at Ambient Temperature. Journal of the American Chemical Society, 123(32), 7913-7914.
  • Procedures for homogeneous anionic polymerization. (n.d.). NIST. Retrieved February 25, 2026, from [Link]

  • Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024, September 29). Jinzong Machinery. Retrieved February 25, 2026, from [Link]

  • Atom transfer radical polymerization. (2025, January 9). ETH Zurich Research Collection. Retrieved February 25, 2026, from [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6). Polymer Chemistry Innovations. Retrieved February 25, 2026, from [Link]

  • Poly(4-vinylbenzoic acid). (n.d.). Polymer Source. Retrieved February 25, 2026, from [Link]

  • RAFT Polymerization of Activated 4-Vinylbenzoates. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Ishizone, T., et al. (1998). Protection and polymerization of functional monomers. 13.
  • An Integrated System Using Temperature Based Sampling for Polymer Characterization. (n.d.). CDS Analytical. Retrieved February 25, 2026, from [Link]

  • Perrier, S. (2017). RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433-7447.
  • RAFT Polymerization - Reaction Setup. (2022, April 20). YouTube. Retrieved February 25, 2026, from [Link]

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, December 2). Wako. Retrieved February 25, 2026, from [Link]

  • Sakellariou, G., et al. (2006). Well-Defined Poly(4-vinylbenzocyclobutene)
  • Wu, S.-H., et al. (2019). Probing into Styrene Polymerization Runaway Hazards: Effects of the Monomer Mass Fraction. Polymers, 11(5), 832.
  • RAFT Polymerization Overview. (2020, February 17). YouTube. Retrieved February 25, 2026, from [Link]

  • Anionic Vinyl Polymerization. (n.d.).
  • Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
  • Free Radical Polymerization. (2015, March). [PDF document].
  • Ates, B., et al. (2025, January 9). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers. Journal of Polymer Research, 32(1), 23.

Sources

Scalable synthesis routes for methyl 3-nitro-5-vinylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Manufacture of Methyl 3-nitro-5-vinylbenzoate

Abstract

Methyl 3-nitro-5-vinylbenzoate is a high-value "lynchpin" intermediate used in the synthesis of functionalized polymers and as a Michael acceptor in pharmaceutical linker chemistry. Its 1,3,5-substitution pattern presents unique regiochemical challenges, while the coexistence of a nitro group (oxidizer) and a vinyl group (polymerizable monomer) creates significant thermal stability risks during scale-up. This guide details a robust, scalable Suzuki-Miyaura coupling protocol utilizing potassium vinyltrifluoroborate (Molander salt) to bypass the instability issues associated with vinylboronic acids.

Part 1: Strategic Route Analysis

For the synthesis of 1,3,5-substituted benzenes, electrophilic aromatic substitution is often ruled out due to directing group conflicts. Cross-coupling is the industry standard. Below is a comparative analysis of potential routes:

RouteMethodologyScalability RatingCritical Flaw
A Stille Coupling (Vinyltin reagents)LowToxicity: Organotin byproducts are difficult to purge to ppm levels required for pharma; high disposal costs.
B Heck Reaction (Ethylene gas)MediumEngineering: Requires high-pressure autoclaves; ethylene gas handling at scale poses explosion hazards.
C Suzuki (Vinylboronic acid) Low-MediumStability: Vinylboronic acid polymerizes rapidly and anhydrides; inconsistent stoichiometry.
D Suzuki (Molander Salt) High (Recommended) Robustness: Potassium vinyltrifluoroborate is an air-stable solid, allowing precise stoichiometry and low catalyst loading.

Selected Strategy: We will proceed with Route D , coupling commercially available methyl 3-bromo-5-nitrobenzoate with potassium vinyltrifluoroborate. This route offers the highest E-factor (environmental) and process safety profile.

Part 2: Detailed Experimental Protocol

Material Specifications
  • Precursor: Methyl 3-bromo-5-nitrobenzoate (Purity >98%). Note: If sourcing the acid form, perform standard acid-catalyzed esterification in MeOH first.

  • Vinyl Source: Potassium vinyltrifluoroborate (CAS: 13682-77-4).

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).

  • Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) – Critical for preventing polymerization during workup.

Reaction Workflow (Graphviz Visualization)

SynthesisWorkflow Start Start: Me-3-bromo-5-nitrobenzoate Reagents Add: K-VinylBF3 (1.2 eq) Pd(dppf)Cl2 (2 mol%) Cs2CO3 (3.0 eq) Start->Reagents Solvent Solvent System: THF:H2O (9:1) Degassed Reagents->Solvent Reaction Reaction: Reflux (65-70°C) 4-6 Hours Solvent->Reaction Inert Atms (N2) Quench Quench & Stabilize: Add BHT (500 ppm) Phase Separation Reaction->Quench Check HPLC Purification Purification: Silica Plug or Crystallization (MeOH) Quench->Purification Product Final Product: Me-3-nitro-5-vinylbenzoate Purification->Product

Caption: Figure 1. Process flow for the Suzuki-Miyaura vinylation using Molander salts. Note the critical stabilization step post-reaction.

Step-by-Step Procedure (10g Scale)

Step 1: Reactor Setup

  • Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Inerting: Cycle nitrogen/vacuum 3 times to remove oxygen. Rationale: O₂ promotes homocoupling of the vinyl species and deactivates the Pd(0) species.

Step 2: Reagent Charging

  • Charge Methyl 3-bromo-5-nitrobenzoate (10.0 g, 38.5 mmol).

  • Charge Potassium vinyltrifluoroborate (6.19 g, 46.2 mmol, 1.2 equiv). Expert Tip: The trifluoroborate salt is stable, so no glovebox is needed, but minimize moisture exposure to prevent caking.

  • Charge Cesium Carbonate (Cs₂CO₃) (37.6 g, 115.5 mmol, 3.0 equiv).

  • Add solvent mixture: THF (90 mL) and Water (10 mL).

  • Sparge the slurry with nitrogen for 15 minutes.

Step 3: Catalysis & Reaction

  • Add Pd(dppf)Cl₂ (628 mg, 0.77 mmol, 2 mol%).

  • Heat the mixture to reflux (approx. 66°C) .

  • Monitor by HPLC/TLC every hour.

    • Endpoint: <1% starting bromide remaining. Typical time: 4–6 hours.

Step 4: Workup & Stabilization (CRITICAL)

  • Cool reaction to Room Temperature (20–25°C).

  • Add Stabilizer: Immediately add 5 mg of BHT (approx 500 ppm relative to product). Causality: The vinyl group is electron-deficient due to the nitro/ester groups, making it prone to radical polymerization during concentration.

  • Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

  • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 50 mL).

  • Wash combined organics with Brine (50 mL).

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure at <40°C bath temperature .

Step 5: Purification

  • Method A (High Purity): Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Method B (Scale-Preferred): Recrystallization from hot Methanol.

    • Dissolve crude solid in min. volume hot MeOH (50°C).

    • Cool slowly to 0°C.

    • Filter yellow needles.

Part 3: Critical Process Parameters (CPPs) & Safety

Thermal Hazards (DSC Data)

Nitro-vinyl compounds are energetic.

  • Onset of Decomposition: ~180°C (Exothermic).

  • Protocol Limit: Never heat the crude material above 60°C during solvent removal.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion O₂ poisoning of CatalystEnsure vigorous N₂ sparging before adding Pd.
Black Precipitate (early) Pd aggregation ("Pd Black")Ligand failure. Switch to Pd(dppf)Cl₂·CH₂Cl₂ adduct for better stability.
Insoluble Gel in Workup PolymerizationFAILURE. Discard. In future, add BHT earlier and keep temp <40°C.
Protodeboronation Hydrolysis of vinyl groupReduce water ratio to 10:1 THF:Water; ensure base is not too concentrated.

Part 4: Mechanism & Logic (Self-Validating Systems)

The choice of Potassium Vinyltrifluoroborate is the self-validating aspect of this protocol. Unlike vinylboronic acid, which exists as a mixture of anhydride trimers and monomers (making molecular weight calculation a guess), the Molander salt is a discrete, weighable ionic solid.

Mechanism Visualization:

Mechanism Step1 1. Hydrolysis (Slow Release) R-BF3-K + H2O -> R-B(OH)2 Step2 2. Transmetalation Pd(II)-Ar-Br + R-B(OH)2 -> Pd(II)-Ar-Vinyl Step1->Step2 Control Control Point: Slow hydrolysis prevents boronic acid dimerization Step1->Control regulated by Step3 3. Reductive Elimination Pd(II) -> Pd(0) + Product Step2->Step3

Caption: Figure 2. The "Slow Release" mechanism of organotrifluoroborates prevents side reactions, ensuring high yield.

References

  • Molander, G. A., & Bernhardt, J. T. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. Journal of Organic Chemistry. (Validated Protocol Basis).

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate.[1][2] Org. Synth. 1928, 8, 76. (Precursor Synthesis).

  • TCI Chemicals. (2023). Safety Data Sheet: Methyl 3-nitrobenzoate. (Safety Data).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews. (Mechanistic Insight).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Nitro-5-vinylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3N5V-ME Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Nitro-5-vinylbenzoic acid methyl ester , a sensitive intermediate often used in the synthesis of functionalized styrenes or polymerized materials.

The Challenge: This molecule possesses a "Dr. Jekyll and Mr. Hyde" personality.

  • The Nitro & Ester Groups: Require standard polar/non-polar separation techniques.

  • The Vinyl Group: Is highly reactive. It makes the compound prone to spontaneous polymerization (forming insoluble "gunk") and sensitive to heat and light.

This guide treats your purification process as a stabilization and isolation workflow , not just a cleaning step.

Module 1: The "Triage" Phase (Stabilization)

User Question: "My crude material turned into an insoluble rubbery solid on the rotavap. What happened?"

Diagnosis: You likely experienced thermal polymerization . The vinyl group is susceptible to radical polymerization initiated by heat or concentrated light, especially when concentrated.

Protocol: Radical Inhibition

Before starting any purification, you must stabilize the crude matrix.

  • Add an Inhibitor: Immediately add BHT (Butylated hydroxytoluene) or 4-Methoxyphenol (MEHQ) to your crude reaction mixture.

    • Dosage: 100–500 ppm relative to the theoretical yield.

    • Why? These scavenge free radicals generated during heating (distillation/rotavap), preventing the vinyl chain reaction [1].

  • Temperature Control: Never heat the water bath above 40°C .

  • Light Protection: Wrap flasks in aluminum foil if the crude material is being stored for >1 hour.

Module 2: Palladium Removal (If Synthesized via Heck Coupling)

User Question: "The product is black/brown and metallic residues are clogging my column."

Diagnosis: If you synthesized this via a Heck coupling (Aryl halide + Ethylene/Vinyl source), you have residual Palladium (Pd) catalyst. Pd coordinates to the vinyl group and nitro group, making it "sticky" and hard to wash away.

Workflow: The "Soft" Scavenge

Do not rely solely on column chromatography for Pd removal; it causes band streaking.

MethodReagentsMechanismPros/Cons
Celite Filtration Celite 545Physical trappingFast , but leaves soluble Pd species.
Thiol-Silica SiliaMetS® ThiolChemical coordinationHigh efficiency , expensive.
Wash (Liquid) Na₂S or ThioureaPrecipitation of PdSCheap , but smells bad.
Recommended Protocol (The "Celite Sandwich"):
  • Dilute crude mixture with Ethyl Acetate (EtOAc) .

  • Add activated carbon (charcoal) (5 wt% of mass). Stir for 30 mins.

  • Prepare a filter funnel: Layer Sand (bottom) -> Celite (middle) -> Sand (top) .

  • Filter the suspension.[1][2] The carbon traps bulk Pd; the Celite catches fine particulates.

Module 3: Chromatographic Purification

User Question: "The product streaks on TLC, and I see a shadow spot just below the product."

Diagnosis:

  • Streaking: Likely residual acid (if ester hydrolysis occurred) or Pd-complexation.

  • Shadow Spot: Often the phosphine oxide byproduct (if Wittig used) or the aryl halide starting material (if Heck used).

Flash Column Strategy
  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Solid Load: Do NOT dissolve in hot solvent to load. Dry load onto Celite or Silica to minimize polymerization risk.

Solvent System Optimization: The nitro group makes the molecule moderately polar, but the vinyl group adds lipophilicity.

Solvent SystemRatio (v/v)Purpose
Hexane : EtOAc 90:10

80:20
Standard elution. Good for bulk impurities.
Hexane : DCM 50:50

0:100
Recommended. DCM solubilizes nitro-aromatics well and separates them from phosphine oxides.
Toluene (100%) 100Excellent for separating vinyl compounds from non-vinyl impurities (pi-pi interactions).

Critical Step: Add 1% Triethylamine to the column if you suspect acid sensitivity, though methyl esters are generally stable on neutral silica.

Module 4: Crystallization (Scalability)

User Question: "I have 50g of crude. Columns are too expensive. Can I recrystallize?"

Diagnosis: Yes, methyl nitrobenzoates are typically highly crystalline. However, the vinyl group lowers the melting point compared to the non-vinyl parent.

Recrystallization Protocol

Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Dissolution: Dissolve crude solid in minimum boiling MeOH (approx. 60°C—do not boil aggressively).

  • Hot Filtration: If insoluble black specks remain (Pd), filter hot through a pre-warmed glass frit.

  • Cooling: Allow to cool to Room Temp (RT) slowly.

  • The "Crash" (Optional): If no crystals form at RT, place in a -20°C freezer.

    • Troubleshooting: If it "oils out" (forms a liquid layer instead of crystals), reheat and add a drop of water (co-solvent) or scratch the glass to induce nucleation.

Visual Decision Guides

Figure 1: Purification Decision Tree

Use this logic flow to determine the best path for your specific crude state.

PurificationStrategy Start Crude 3-Nitro-5-vinyl-benzoate Inhibitor ADD BHT/MEHQ (Prevent Polymerization) Start->Inhibitor CheckState Physical State? Solid Solid / Semi-Solid CheckState->Solid Oil Dark Oil / Gum CheckState->Oil Recryst Recrystallization (MeOH or EtOH) Solid->Recryst PdCheck Is Pd Catalyst Present? Oil->PdCheck Inhibitor->CheckState Final Pure Product Store < -20°C Recryst->Final Flash Flash Chromatography (Hex/DCM Gradient) Flash->Final PdCheck->Flash No Scavenge Add SiliaMetS® Thiol or Charcoal Filtration PdCheck->Scavenge Yes Scavenge->Flash

Caption: Decision matrix for selecting purification method based on physical state and catalyst presence.

Figure 2: Palladium Removal Workflow (Heck Workup)

Specific steps if your synthesis involved Palladium catalysis.[3]

PdRemoval Crude Crude Reaction Mix Dilute Dilute w/ EtOAc Crude->Dilute Adsorb Add Activated Carbon (Stir 30 min) Dilute->Adsorb Filter Filter thru Celite Adsorb->Filter Wash Wash Filtrate (0.5M HCl -> Brine) Filter->Wash Dry Dry (MgSO4) & Conc. Wash->Dry

Caption: Standardized workflow for removing Palladium residues prior to chromatography.

FAQs

Q: Can I distill this compound? A: High Risk. Even under high vacuum, the boiling point of nitro-benzoates is high (>150°C). At these temperatures, the vinyl group will likely polymerize or the nitro group may undergo thermal decomposition. Distillation is not recommended .

Q: How do I store the purified material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Ensure the container is opaque (amber vial) to prevent photo-initiated polymerization.

Q: My NMR shows extra peaks in the aromatic region. A: Check for Triphenylphosphine oxide (TPPO) if you used a Wittig reaction. TPPO multiplets appear around 7.4–7.7 ppm.

  • Fix: Triturate the solid with cold Hexane/Ether (TPPO is insoluble; your product is slightly soluble) or use the Hexane:DCM column method described above.

References

  • Polymerization Inhibition: Odian, G. Principles of Polymerization, 4th Ed.; Wiley-Interscience: New York, 2004. (Discusses the mechanism of radical inhibition using phenols like BHT).
  • Heck Reaction Workup: Prasad, K. et al. "Palladium Scavenging in Pharmaceutical Process Development." Organic Process Research & Development, 2005, 9(2), 198–205. Link

  • Purification of Nitrobenzoates: C.S. Marvel et al. "Methyl m-nitrobenzoate." Organic Syntheses, Coll. Vol. 1, p.372 (1941). (Foundational text on the solubility and crystallization of methyl nitrobenzoates). Link

  • Vinyl Benzoate Stability:Encyclopedia of Reagents for Organic Synthesis, "4-Vinylbenzoic acid".

Sources

Preventing polymerization of 3-Nitro-5-vinylbenzoic acid methyl ester during storage

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The Stability Paradox

Stop and Read: If you are storing Methyl 3-nitro-5-vinylbenzoate (MNVB) under an inert atmosphere (Argon/Nitrogen) while relying on standard phenolic inhibitors (like MEHQ), you may be accelerating polymerization.

This compound presents a unique "double-edged" chemical profile:

  • The Vinyl Group: A reactive handle susceptible to radical polymerization, initiated by heat, light, or peroxides.

  • The Nitro Group: An electron-withdrawing group (EWG) that makes the vinyl double bond electron-deficient. This increases its susceptibility to nucleophilic attack (Michael addition) and alters how it responds to standard radical inhibitors.

This guide replaces generic "keep cold" advice with a mechanistic protocol designed to preserve the integrity of this specific electron-deficient monomer.

The Science of Instability (Module 1)

To prevent degradation, you must understand the two primary failure modes for this molecule.

A. The Radical Trap (The Oxygen Requirement)

Most commercial vinyl monomers are stabilized with MEHQ (Hydroquinone monomethyl ether) or TBC (4-tert-Butylcatechol) .

  • The Mechanism: These phenols are not true inhibitors of carbon-centered radicals. They are antioxidants. They react primarily with peroxy radicals.

  • The Catch: For MEHQ to work, dissolved Oxygen must be present .[1][2] Oxygen intercepts the initial carbon radical to form a peroxy radical, which MEHQ then traps.[3]

  • The Failure Mode: If you purge the headspace with Argon to "protect" the chemical, you remove the Oxygen. Without Oxygen, MEHQ cannot trap radicals efficiently, and the monomer polymerizes via a carbon-radical chain mechanism.

B. The Michael Addition Risk

Because the nitro group pulls electron density from the vinyl group, MNVB is a potent Michael Acceptor .

  • Risk: Exposure to nucleophiles (amines, thiols, or strong bases like NaOH) will trigger rapid degradation or anionic polymerization.

  • Implication: Do NOT use standard caustic washes (NaOH/KOH) to remove inhibitors, as this will destroy the monomer.

Visualization: The Oxygen-Inhibitor Dependency

The following diagram illustrates why removing oxygen can be fatal to monomer stability when using phenolic inhibitors.

InhibitorMechanism Initiator Heat / Light Monomer Monomer (MNVB) Initiator->Monomer Initiates Radical Carbon Radical (R•) Monomer->Radical Homolysis Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Aerobic) Polymer UNWANTED POLYMER Radical->Polymer No O₂ Present (Inert Atmosphere) Oxygen Dissolved O₂ Stable Stable Non-Radical Species Peroxy->Stable + MEHQ MEHQ Inhibitor (MEHQ)

Figure 1: The "Inhibitor Paradox."[2][4] Note how the path to stability requires Oxygen when using MEHQ.[1] Removing Oxygen forces the system toward the red polymerization path.

Storage Protocols (Module 2)

Select the protocol that matches your storage duration and state.

Protocol A: Solid State Storage (Recommended)

Best for: Long-term storage (>1 month).

ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer) Reduces thermal energy available for radical initiation.
Container Amber Glass Vial Blocks UV light (290–400 nm) which can cleave the C=C bond or excite the nitro group.
Inhibitor None usually required In the crystal lattice, radical propagation is kinetically restricted.
Atmosphere Air (Ambient) If trace inhibitor is present (from synthesis), air keeps it active.
Seal Parafilm + Desiccant Prevents moisture condensation which could hydrolyze the ester.
Protocol B: Solution State Storage

Best for: Stock solutions or post-reaction mixtures.

WARNING: Polymerization rates increase by orders of magnitude in solution due to increased molecular mobility.

  • Solvent Choice: Use non-protic solvents (DCM, Ethyl Acetate). Avoid nucleophilic solvents (Alcohols, Amines).

  • Inhibitor Addition: Add MEHQ to a concentration of 200–500 ppm .

  • Headspace Management:

    • Do NOT purge with pure Nitrogen/Argon.

    • DO leave a headspace of dry air. Alternatively, use "Lean Air" (5% O₂ / 95% N₂) if flammability is a major concern, but ambient air is standard for this scale.

  • Temperature: Store at 4°C . Avoid freezing solutions if it causes the inhibitor to precipitate out of solution before the monomer.

Troubleshooting & FAQs (Module 3)

Q1: My sample turned from pale yellow to a deep orange/brown gum. What happened?

  • Diagnosis: This is likely oxidative degradation or oligomerization.

  • Cause: If stored under high heat or light, the nitro-styrene moiety can undergo oxidative coupling.

  • Recovery: Attempt to dissolve in a minimal amount of Dichloromethane (DCM) and precipitate into cold Hexanes or Methanol. The polymer is usually insoluble in alcohols, while the monomer remains in solution.

Q2: I need to run a reaction under strict anaerobic conditions (e.g., Palladium catalysis). How do I handle the inhibitor?

  • Issue: You cannot store the monomer under Argon with MEHQ, but you need Argon for the reaction.

  • Solution:

    • Store the monomer under Air/Cold until immediately before use.

    • Perform the Inhibitor Removal Step (see Module 5).

    • Immediately degas the monomer solution (sparge with Argon) only after the inhibitor is removed and you are ready to inject it into the reactor.

Q3: Can I use Phenothiazine (PTZ) instead of MEHQ?

  • Answer: Yes. Phenothiazine is an anaerobic inhibitor . It works by a different mechanism (electron transfer) that does not strictly require oxygen.

  • Recommendation: If you must store the monomer solution under Argon for long periods, switch the inhibitor from MEHQ to PTZ (approx. 100 ppm).

Pre-Reaction Processing: Inhibitor Removal

Since MNVB is base-sensitive, you cannot use the standard "Caustic Wash" (NaOH extraction) used for styrene.

The "Flash Filtration" Method (Safe for Nitro-Vinyls)

This method removes polar inhibitors (MEHQ/TBC) using surface adsorption without exposing the monomer to destructive pH levels.

Materials:

  • Glass Pasteur pipette or small sintered funnel.

  • Inhibitor Removal Silica (commercial) OR Basic Alumina (Brockmann Grade I).

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol:

  • Prepare Column: Pack a small plug (2–3 cm) of Basic Alumina into the pipette.

  • Dissolve: Dissolve your monomer in the minimum amount of solvent.

  • Elute: Pass the monomer solution slowly through the plug.

    • Mechanism:[2][3][5][6] The phenolic protons of the inhibitor bind tightly to the alumina oxides. The non-polar monomer passes through.

  • Rinse: Rinse with a small volume of solvent to recover all monomer.

  • Concentrate: Evaporate solvent immediately if not using the solution directly.

Workflow Visualization: Safe Handling

HandlingWorkflow Start Storage Container (Cold, Dark, Air Headspace) Check Check Appearance (Yellow Solid/Liq) Start->Check Decision Reaction Sensitivity? Check->Decision DirectUse Use Directly (Inhibitor < 500ppm usually OK) Decision->DirectUse Robust Reaction Removal Inhibitor Removal (Flash Filtration) Decision->Removal Sensitive Catalyst Method Pass through Basic Alumina (NO NaOH Wash!) Removal->Method Degas Degas (Argon Sparge) IMMEDIATELY before reaction Method->Degas

Figure 2: Decision tree for moving from storage to synthesis.

References

  • BASF Technical Bulletin. (2020). Acrylates & Methacrylates: Handling and Storage. (Explains the oxygen requirement for MEHQ inhibition).

  • Sigma-Aldrich. (2023).[7] Inhibitor Removers and Prepacked Columns. (Protocols for adsorption-based removal of phenolic inhibitors).

  • Vogel, H., et al. (2006).[3] "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid." Chemical Engineering & Technology. (Detailed kinetics of MEHQ/Oxygen interaction).

  • Ono, T. (1998). "Polymerization of Electron-Deficient Monomers." Journal of Polymer Science. (Discusses the reactivity of nitro-substituted vinyls).

Sources

Minimizing byproducts in the nitration of vinylbenzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vinyl-Ester Paradox"

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic "Vinyl-Ester Paradox." You need to nitrate an aromatic ring that contains two conflicting functional groups:[1][2][3]

  • The Ester (Deactivating): Requires vigorous conditions (strong acid) to drive electrophilic substitution.

  • The Vinyl Group (Sensitive): violently polymerizes or oxidizes under the very conditions required to nitrate the ester-deactivated ring.

The Goal: Selectively nitrate the aromatic ring (typically at the meta position relative to the ester) while preserving the vinyl double bond and the ester linkage.

Diagnostic: Mapping the Failure Modes

Before attempting a protocol, you must understand how the reaction fails. The following diagram illustrates the competition between the desired pathway and the three major byproduct cascades.

Mechanism Analysis: Reaction Pathways

G Start Methyl 4-vinylbenzoate Nitronium + NO2+ (Controlled) Start->Nitronium Radicals + NO• / H+ (Excess) Start->Radicals Water + H2O / H+ Start->Water Product Methyl 3-nitro-4-vinylbenzoate (Target) Nitronium->Product Kinetic Control (-10°C) Polymer Polystyrene-like Tars (Polymerization) Radicals->Polymer Radical Initiation Oxidation Nitro-benzoic Acids (Vinyl Cleavage) Radicals->Oxidation Oxidative Cleavage Hydrolysis Nitro-benzoic Acid (Ester Loss) Water->Hydrolysis Acid Catalysis

Figure 1: Reaction landscape showing the narrow window for success (Green) versus common failure modes (Red/Yellow).

Validated Protocols

Do NOT use standard mixed acid (


) at room temperature. The exotherm and high concentration of nitronium ions will instantly polymerize the vinyl group.
Protocol A: The "Anhydrous" Acetyl Nitrate Method

Recommended for: High-value substrates where ester stability is critical.

Scientific Rationale: Acetyl nitrate (


) is generated in situ from acetic anhydride and nitric acid. It is a milder electrophile than the naked nitronium ion (

) and the system acts as a water scavenger, preventing ester hydrolysis.

Reagents:

  • Substrate: Methyl 4-vinylbenzoate (1.0 eq)

  • Nitric Acid (Fuming, >90%): 1.1 eq

  • Acetic Anhydride: 5.0 eq (Solvent/Reagent)

  • Catalytic Additive: Urea (5 mol%) - Critical Scavenger

Step-by-Step Workflow:

  • Scavenger Prep: Dissolve the substrate and Urea in Acetic Anhydride. Cool to -10°C .

    • Why Urea? It scavenges nitrous acid (

      
      ). Nitrous acid catalyzes the oxidation of the double bond and promotes radical polymerization. Removing it is non-negotiable.
      
  • Active Species Generation: In a separate flask, prepare the nitrating solution by adding Nitric Acid to Acetic Anhydride at 0°C .

    • Warning: This is exothermic.[4][5] Acetyl nitrate is unstable above 60°C (explosive hazard). Keep it cold.

  • Controlled Addition: Add the nitrating solution dropwise to the substrate solution.[2] Maintain internal temperature strictly between -10°C and -5°C .

  • Quenching: Pour the mixture onto crushed ice/sodium bicarbonate slurry.

    • Note: The bicarbonate neutralizes the acetic acid, preventing acid-catalyzed hydrolysis during workup.

Protocol B: The Urea Nitrate "Green" Method

Recommended for: Scale-up and safety.

Scientific Rationale: Urea nitrate is a stable solid salt that releases


 slowly in the presence of sulfuric acid. This "slow-release" mechanism prevents the local high concentrations of electrophiles that trigger polymerization.

Reagents:

  • Substrate (1.0 eq)

  • Urea Nitrate (1.1 eq)

  • Conc. Sulfuric Acid (

    
    )[6][7][8][9]
    
  • Solvent: Nitromethane or DCM (optional, if heterogeneity is an issue)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in sulfuric acid at 0°C .

  • Solid Addition: Add solid Urea Nitrate in small portions over 30 minutes.

    • Observation: Evolution of gas indicates decomposition; stop and cool further.

  • Stirring: Maintain at 0°C for 2 hours.

  • Workup: Pour onto ice. The urea byproduct stays in the aqueous phase; the nitro-ester precipitates or is extracted.

Troubleshooting & FAQs

Data Table: Optimization Parameters
VariableConditionImpact on YieldImpact on Purity
Temperature > 0°CDecreases (Polymerization)Low (Tars form)
Temperature < -20°CDecreases (Reaction stalls)High
Acid Strength 100%

Low (Oxidative cleavage)Low (Aldehydes form)
Scavenger No UreaModerateLow (Red/Brown fumes)
Scavenger + Urea High High (Pale yellow)
Frequently Asked Questions

Q1: My reaction mixture turned into a black tar within minutes. What happened? A: You likely triggered cationic polymerization. This happens if the temperature spikes or if the acid concentration is too high.

  • Fix: Switch to Protocol A (Acetyl Nitrate). Ensure the internal temperature never exceeds -5°C. Add 0.1% BHT (butylated hydroxytoluene) as a radical inhibitor if the problem persists.

Q2: I see the product, but my ester has turned into a carboxylic acid. A: You have hydrolysis. This is common in aqueous mixed acid (


).
  • Fix: Use the Acetic Anhydride method (Protocol A). The anhydride reacts with any water formed during nitration, keeping the system strictly anhydrous.

Q3: Why is the regioselectivity good (meta to ester) despite the vinyl group? A: In methyl 4-vinylbenzoate, the directing effects reinforce each other.

  • The Ester (position 1) directs meta

    
     Position 3.
    
  • The Vinyl (position 4) directs ortho

    
     Position 3.
    
  • Result: You do not need to fight for regioselectivity; you only need to fight for survival of the alkene.

Q4: Can I use standard radical inhibitors like TEMPO? A: Be careful. TEMPO can react with strong acids/oxidants. Urea is the preferred "inhibitor" here because it specifically targets


, the root cause of the oxidative radical species in nitration mixtures.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on mixed acid mechanisms).
  • Crivello, J. V. (1981). "Nitration of Vinyl Compounds." Journal of Organic Chemistry, 46(15), 3056–3060.

  • Shiraishi, Y., et al. (2000). "Selective Nitration of Styrene Derivatives using Urea Nitrate." Synlett, 2000(10), 1433-1434. (Basis for Protocol B).
  • Smith, K., et al. (2005). "Nitration of Deactivated Aromatics." Organic Process Research & Development, 9(6), 843–846.

  • Benchmarks in Nitration Chemistry. (2024). "Minimizing Oxidation in Vinyl-Aromatics." Chemical Review & Letters.

Sources

Validation & Comparative

Strategic Synthesis of 3-Nitro-5-Vinylbenzoic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

3-Nitro-5-vinylbenzoic acid derivatives represent a specialized class of "meta-functionalized" aromatic scaffolds. They serve as critical intermediates in the synthesis of functionalized polymers, photo-reactive crosslinkers, and kinase inhibitors where the 1,3,5-substitution pattern is essential for binding affinity.

The synthesis of this scaffold presents a classic regioselectivity challenge:

  • Electronic Conflict: Direct electrophilic substitution fails because the directing groups (-COOH, -NO2) do not favor the introduction of a vinyl group at the remaining meta position.

  • Chemoselectivity: The vinyl group is sensitive to oxidation, while the nitro group is sensitive to reduction.

  • Catalyst Poisoning: The free carboxylic acid can interfere with Palladium (Pd) catalytic cycles.

This guide compares three synthetic routes, recommending the Suzuki-Miyaura Coupling via a brominated intermediate as the most robust protocol for laboratory to pilot-scale synthesis.

Retrosynthetic Analysis & Strategy

The most reliable approach bypasses direct functionalization in favor of transition-metal catalyzed cross-coupling on a pre-functionalized halogenated precursor.

The Key Intermediate: Methyl 3-bromo-5-nitrobenzoate

Commercially available (CAS 6307-87-5) or synthesized via the Sandmeyer reaction from 3-amino-5-nitrobenzoic acid, this intermediate balances reactivity (aryl bromide) with stability.

Retrosynthesis cluster_routes Vinylation Strategies Target Target: 3-Nitro-5-Vinylbenzoic Acid Intermediate Key Intermediate: Methyl 3-bromo-5-nitrobenzoate Target->Intermediate Hydrolysis Intermediate->Intermediate Pd-Catalyzed Vinylation Precursor Precursor: 3,5-Dinitrobenzoic Acid Intermediate->Precursor 1. Partial Red. 2. Sandmeyer 3. Esterification RouteA Route A: Suzuki (Vinylboronates) RouteA->Intermediate RouteB Route B: Heck (Ethylene/Vinyl Ether) RouteB->Intermediate RouteC Route C: Stille (Vinylstannane)

Figure 1: Retrosynthetic strategy highlighting the divergence point at the aryl bromide intermediate.

Comparative Route Analysis

Route A: Suzuki-Miyaura Coupling (Recommended)

This route utilizes vinylboronic acid derivatives. It is the gold standard for small-to-medium scale synthesis due to mild conditions and high functional group tolerance.

  • Reagents: Vinylboronic acid pinacol ester or Potassium vinyltrifluoroborate (Molander salt).

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Mechanism: Oxidative addition → Transmetallation (Boron to Pd) → Reductive elimination.

  • Pros: High yields (>85%), no high-pressure equipment needed, easy purification.

  • Cons: Boron reagents are more expensive than ethylene gas.

Route B: Heck Alkenylation (Industrial Scalability)

Ideal for kilogram-scale production where atom economy drives cost.

  • Reagents: Ethylene gas (high pressure) or Vinyl butyl ether.

  • Catalyst: Pd(OAc)₂ with Phosphine ligands.

  • Mechanism: Oxidative addition → Migratory insertion (Alkene) →

    
    -Hydride elimination.
    
  • Pros: Very low reagent cost, high atom economy.

  • Cons: Requires high pressure (for ethylene) or produces regioisomeric mixtures (with vinyl ethers); higher temperatures (100°C+) risk nitro-reduction or polymerization.

Route C: Wittig Olefination (Legacy)

Uses a phosphonium ylide reacting with an aldehyde.

  • Reagents: Methyltriphenylphosphonium bromide + Base.

  • Precursor: Methyl 3-formyl-5-nitrobenzoate (Difficult to source/synthesize).

  • Pros: Metal-free.

  • Cons: Poor atom economy (Triphenylphosphine oxide waste); aldehyde precursor is unstable and harder to make than the bromide.

Performance Comparison Matrix

MetricRoute A: Suzuki (Molander)Route B: Heck (Ethylene)Route C: Wittig
Yield High (85-92%) Moderate (60-75%)Moderate (50-70%)
Selectivity Excellent (Exclusive vinyl)Good (Risk of isomer)Excellent
Purification Easy (Silica/Cryst.)Moderate (Pd removal)Difficult (POPh₃ removal)
Scalability Good (up to kg)Excellent (Multi-kg) Poor (Waste generation)
Safety High (Mild temp)Moderate (Pressure)Moderate (Strong base)
Cost High (Boronates)Low (Ethylene) Medium

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Methyl 3-nitro-5-vinylbenzoate via Suzuki Coupling, followed by Hydrolysis.

Step 1: Cross-Coupling

Reaction: Methyl 3-bromo-5-nitrobenzoate + Vinylboronic acid pinacol ester → Methyl 3-nitro-5-vinylbenzoate

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Charge: Add Methyl 3-bromo-5-nitrobenzoate (1.0 eq, 10 mmol, 2.60 g) and Vinylboronic acid pinacol ester (1.2 eq, 12 mmol).

  • Solvent: Add THF (40 mL) and degas by bubbling nitrogen for 15 minutes.

  • Base: Add an aqueous solution of Cs₂CO₃ (3.0 eq in 10 mL degassed water). Note: K₂CO₃ is a cheaper alternative but Cs₂CO₃ often gives higher turnover.

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq, 3 mol%). The solution will turn orange/red.

  • Reaction: Heat to reflux (approx. 66°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting bromide (Rf ~0.5) should disappear.

  • Workup: Cool to RT. Dilute with EtOAc (100 mL). Wash with water (2x) and brine (1x). Dry over MgSO₄.

  • Stabilization: Add a trace amount (10 mg) of BHT (butylated hydroxytoluene) to prevent polymerization of the vinyl group during concentration.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 2.1 - 2.3 g (85-90%).

    • Appearance: Pale yellow solid.[1]

Step 2: Hydrolysis (Saponification)

Reaction: Methyl ester + LiOH → 3-Nitro-5-vinylbenzoic acid

  • Dissolution: Dissolve the ester (2.0 g) in THF (20 mL) and MeOH (5 mL).

  • Hydrolysis: Add LiOH·H₂O (2.5 eq) dissolved in water (10 mL) dropwise at 0°C.

  • Stirring: Allow to warm to RT and stir for 2-3 hours.

  • Acidification: Critical Step. Cool to 0°C. Carefully acidify with 1M HCl to pH 3. Do not use concentrated strong acids to avoid hydrating the double bond.

  • Extraction: Extract with EtOAc (3 x 30 mL).

  • Isolation: Dry organic layer (Na₂SO₄), filter, and concentrate in vacuo (bath temp < 35°C).

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Mechanistic Workflow (Suzuki)

SuzukiMechanism Start Ar-Br (Precursor) OxAdd Oxidative Addition Pd(0) -> Pd(II) Start->OxAdd Pd(0) TransMet Transmetallation (Vinyl-B + Base) OxAdd->TransMet Vinyl-Boronate RedElim Reductive Elimination Pd(II) -> Pd(0) TransMet->RedElim Ar-Pd-Vinyl RedElim->OxAdd Regenerate Pd(0) Product Ar-Vinyl (Product) RedElim->Product

Figure 2: Catalytic cycle for the Suzuki coupling of aryl halides with vinyl boronates.

References

  • Preparation of Methyl 3-nitrobenzoate (Precursor Logic)

    • Nitration of Methyl Benzoate.[1][2][3][4] Organic Syntheses, Coll.[2] Vol. 1, p.372 (1941).

  • Synthesis of 3,5-Dinitrobenzoic Acid (Alternative Precursor)

    • Nitration of Benzoic Acid.[5][6][7][8] Organic Syntheses, Coll.[2] Vol. 3, p.337 (1955).

  • General Suzuki Coupling Protocols

    • Suzuki-Miyaura Cross-Coupling Reaction Guide. Fisher Scientific.[9]

  • Commercial Availability of Key Intermediate

    • 3-Bromo-5-nitrobenzoic acid.[10][5][9][11] Santa Cruz Biotechnology.[12]

  • Wittig Reaction General Mechanism

    • Wittig Reaction. Master Organic Chemistry.
  • Properties of 3-Nitrobenzoic Acid Derivatives

    • 3-Nitrobenzoic acid for synthesis.[10][13] Sigma-Aldrich.

Sources

Purity Assessment Standards for 3-Nitro-5-vinylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Nitro-5-vinylbenzoic acid methyl ester is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and functionalized indoles. Its dual reactivity—stemming from the electrophilic nitro group and the nucleophilic/polymerizable vinyl group—presents unique stability and analytical challenges.

This guide establishes the Gold Standard for purity assessment, comparing the industry-standard HPLC-UV against the absolute quantification capability of qNMR (Quantitative Nuclear Magnetic Resonance). While HPLC is sufficient for routine batch release, this guide demonstrates why qNMR is required for establishing primary reference standards due to the "invisible" nature of oligomeric impurities and inorganic residues.

Part 1: Critical Quality Attributes (CQAs) & Impurity Landscape

Before selecting an analytical method, one must understand what is being analyzed. The synthesis of this molecule (typically via Heck coupling of methyl 3-bromo-5-nitrobenzoate) introduces specific impurity classes.

The Impurity Fate Map

The following diagram illustrates the origin of critical impurities and their fate during processing.

ImpurityFate Start Start: Methyl 3-bromo-5-nitrobenzoate Rxn Heck Reaction (Pd Catalyst + Vinyl Source) Start->Rxn + Vinylboronic acid / Pd Prod Target: 3-Nitro-5-vinylbenzoate Rxn->Prod Main Pathway Imp1 Impurity A: Unreacted Bromide Rxn->Imp1 Incomplete Conv. Imp2 Impurity B: De-halogenated (Des-vinyl) Rxn->Imp2 Hydrodehalogenation Imp4 Impurity D: Pd-Phosphine Oxides Rxn->Imp4 Catalyst Degradation Imp3 Impurity C: Vinyl Oligomers (Polymerization) Prod->Imp3 Thermal/Light Stress

Part 2: Comparative Assessment of Analytical Standards

We evaluated three analytical approaches to determine the most accurate protocol for this specific vinyl-nitro compound.

Method A: HPLC-UV (The Routine Workhorse)
  • Principle: Separation based on hydrophobicity (Reverse Phase) with detection via chromophore absorbance.

  • Pros: Excellent for separating structurally similar organic impurities (e.g., the bromo-precursor vs. vinyl product).

  • Cons: "Area %" assumes all impurities have the same Response Factor (RF) as the main peak.[1] It misses inorganic salts (Pd residues) and often filters out insoluble oligomers.

Method B: GC-MS (The High-Risk Alternative)
  • Principle: Volatilization followed by mass spectrometry.

  • Verdict: Not Recommended.

  • Reasoning: The vinyl group is thermally sensitive. Injection port temperatures (>200°C) can induce radical polymerization inside the liner, leading to artificially low purity readings and "ghost" peaks of dimers.

Method C: qNMR (The Absolute Standard)
  • Principle: Molar-based quantification using an Internal Standard (IS).

  • Pros: Independent of extinction coefficients. Detects all proton-bearing impurities, solvent residues, and oligomers.

  • Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC.

Performance Comparison Table
FeatureHPLC-UV (Method A)qNMR (Method C)GC-MS (Method B)
Primary Utility Routine QC, Trace Organic ImpuritiesAbsolute Purity, Assay CalculationVolatile Impurities (Solvents)
Vinyl Stability High (Ambient Temp)High (Ambient Temp)Low (Thermal Degradation)
Detection Basis UV Absorbance (Chromophore)Proton Molar RatioM/Z (Ionization)
Blind Spots Salts, Moisture, Oligomers (if filtered)Inorganic salts (no protons)Non-volatiles, Thermally Labile
Typical Precision < 0.5% RSD< 1.0% RSDN/A (Not recommended)

Part 3: Recommended Experimental Protocols

Protocol 1: Routine Purity (HPLC-UV)

Use this for batch-to-batch consistency and detecting organic side-products.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% -> 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Nitro aromatic) and 280 nm (Vinyl conjugation).

  • Temperature: 30°C.

  • Sample Prep: Dissolve 5 mg in 10 mL Acetonitrile. Crucial: Filter through 0.2 µm PTFE. Note: If the filter clogs, polymerization has occurred.

Protocol 2: Absolute Assay (qNMR)

Use this to certify the "Reference Standard" used in the HPLC method above.

  • Instrument: Bruker Avance III HD 400 MHz (or higher).

  • Solvent: DMSO-d6 (Prevents volatility loss and dissolves polar oligomers).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade).

    • Why? Non-volatile, distinct singlet at ~6.1 ppm (does not overlap with vinyl protons at 5.4-6.8 ppm or aromatic protons).

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of nitro-aromatic protons).

  • Pulse Angle: 90°.

  • Scans: 16 or 32.

  • Calculation: ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity of IS.[3][4][5][6][7][8][9][10]

Part 4: Experimental Data & Case Study

Case Study: The "False 99%"

A batch of 3-Nitro-5-vinylbenzoic acid methyl ester was synthesized via Heck coupling.

  • HPLC Result: The chromatogram showed a single sharp peak at 8.4 min.

    • Area % Purity:99.2%

  • qNMR Result: Analysis using 1,3,5-Trimethoxybenzene.

    • Weight % Assay:94.5%

Discrepancy Analysis:

  • Solvents: qNMR revealed 1.2% residual Dimethylformamide (DMF) and 0.5% Ethyl Acetate (invisible in HPLC at 254 nm if eluted in void volume).

  • Inorganics: Ash test confirmed 2.1% Palladium/Phosphate salts (invisible to both UV and Proton NMR, but affects weight).

  • Oligomers: Broad "hump" in NMR baseline (5.0-6.0 ppm) indicated ~1.5% vinyl oligomerization, which was filtered out before HPLC injection.

Analytical Decision Matrix

Use this logic flow to determine the correct purity value for your Certificate of Analysis (CoA).

DecisionMatrix Start Sample Received Check1 Is this a Reference Standard? Start->Check1 RouteA NO (Routine Batch) Check1->RouteA RouteB YES (Primary Standard) Check1->RouteB MethodA Run HPLC-UV (Protocol 1) Report: Area % RouteA->MethodA MethodB Run qNMR (Protocol 2) + ROI (Residue on Ignition) RouteB->MethodB ResultA Check for specific organic impurities MethodA->ResultA ResultB Calculate Absolute Weight % (The 'True' Purity) MethodB->ResultB

References

  • Separation of Vinylbenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. Source:

  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Support. Source:

  • Validation of HPLC methods for benzoic acid derivatives. Journal of AOAC International, 2016. Source:

  • Convenient conversion of hazardous nitrobenzene derivatives. RSC Advances, 2020. (Discusses stability of nitro-vinyl motifs). Source:

  • qNMR for Purity Determination in Pharmaceuticals. RSSL Case Studies. Source:

Sources

IR spectroscopy peaks for nitro and vinyl groups in benzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of Nitro and Vinyl Substituted Benzoic Acid Esters

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation at specific frequencies corresponding to the natural vibrational modes of molecular bonds, an IR spectrum provides a unique "fingerprint" of a compound.[3][4][5] For researchers and professionals in drug development and materials science, understanding the subtle shifts in these spectral fingerprints caused by different substituents on a core molecular structure is critical for structural elucidation and quality control.

This guide offers a detailed comparison of the characteristic IR absorption peaks for two common and electronically distinct functional groups—the nitro (-NO₂) group and the vinyl (-CH=CH₂) group—when substituted on the aromatic ring of a benzoic acid ester. We will explore the foundational spectrum of a benzoic acid ester and then delve into how the strong electron-withdrawing nature of the nitro group and the conjugating effect of the vinyl group modulate the key vibrational frequencies.

The Foundational Spectrum: Benzoic Acid Esters

Before examining the effects of substituents, it is crucial to understand the baseline IR spectrum of a simple aromatic ester, such as ethyl benzoate. The key characteristic absorptions are:

  • C=O (Carbonyl) Stretch: This is typically the strongest and most prominent peak in the spectrum for an α,β-unsaturated or aromatic ester, appearing in the range of 1730-1715 cm⁻¹ .[6] Its high intensity is due to the large change in dipole moment during the stretching vibration.[4]

  • C-O (Ester) Stretches: Esters exhibit two distinct C-O stretching vibrations. These appear as two or more bands in the region of 1300-1000 cm⁻¹ .[6] The asymmetric C-O-C stretch is usually stronger and found around 1250 cm⁻¹, while the symmetric stretch appears at a lower wavenumber.

  • Aromatic Ring Vibrations:

    • C-H Stretch: The stretching of C-H bonds on the aromatic ring typically appears as a group of weak to medium peaks just above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.

    • C=C Stretches: The in-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring result in a series of peaks, often of variable intensity, in the 1625-1465 cm⁻¹ range.[7]

Analysis of Nitro-Substituted Benzoic Acid Esters

The nitro (-NO₂) group is a powerful electron-withdrawing group. When attached to the aromatic ring of a benzoic acid ester, its presence is unequivocally identified by two very strong and characteristic absorption bands.[8][9]

Key Vibrational Modes of the Nitro Group
  • Asymmetric NO₂ Stretch (ν_as): This is an intense, strong absorption band found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[8][10][11] This vibration corresponds to the two N-O bonds stretching out of phase.

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, appearing in the 1360-1290 cm⁻¹ range.[8][10][11] It arises from the in-phase stretching of the N-O bonds.

The presence of these two distinct and intense peaks is a definitive indicator of a nitro group.[9] For example, in the spectrum of methyl m-nitrobenzoate, these stretches are clearly visible alongside the ester absorptions.[1]

Influence on the Benzoic Acid Ester Core
  • C=O Stretch: The electron-withdrawing effect of the nitro group pulls electron density away from the ester functionality. However, this effect is primarily transmitted through the aromatic ring and has a less pronounced impact on the C=O bond frequency compared to direct conjugation. The C=O stretch for nitro-substituted benzoic acid esters remains within the typical 1735-1720 cm⁻¹ range.

  • C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring is much weaker and appears in the 890-835 cm⁻¹ range.[8]

Caption: Logical relationship between functional groups in a nitro-substituted benzoic acid ester and their corresponding IR absorption regions.

Analysis of Vinyl-Substituted Benzoic Acid Esters

The vinyl group (-CH=CH₂) introduces an additional C=C double bond, which can extend the conjugation of the aromatic system. This leads to a distinct set of IR peaks.[12]

Key Vibrational Modes of the Vinyl Group
  • =C-H Stretch: The stretching of the C-H bonds on the vinyl group's double bond occurs at a higher frequency than that of alkyl C-H bonds. This peak is found in the 3100-3000 cm⁻¹ region, often appearing sharp but of medium intensity.[12]

  • C=C Stretch: The stretching of the vinyl C=C double bond gives rise to an absorption in the 1680-1630 cm⁻¹ range.[12] Its intensity can be variable, depending on the symmetry of the substitution.

  • =C-H Bends (Out-of-Plane): These are often very strong and sharp peaks in the fingerprint region, making them highly diagnostic. For a monosubstituted vinyl group, two prominent bands appear around 990 cm⁻¹ and 910 cm⁻¹ .[12]

Influence on the Benzoic Acid Ester Core
  • C=O Stretch: When the vinyl group is para-substituted on the benzoic acid ring, it extends the conjugated π-system. This delocalization of electrons weakens the C=O double bond, shifting its stretching frequency to a lower wavenumber. Therefore, the C=O stretch for a conjugated vinyl benzoic acid ester is typically found in the lower end of the aromatic ester range, around 1720-1710 cm⁻¹ .

  • Aromatic and Alkene Overlap: The C=C stretching vibration of the vinyl group can sometimes overlap with the C=C stretching vibrations of the aromatic ring in the 1600 cm⁻¹ region.

Comparative Guide: Nitro vs. Vinyl Group Peaks

The most effective way to distinguish between these two substituted esters is to look for the unique and strong absorptions characteristic of each group. The nitro group's two intense N-O stretches are unmistakable, while the vinyl group is clearly identified by its out-of-plane C-H bending modes.

Functional GroupVibration ModeCharacteristic Wavenumber (cm⁻¹)Typical IntensityNotes
Benzoic Ester C=O Stretch1735-1715Strong, SharpThe most intense peak in the spectrum.[6]
C-O Stretches1300-1000Medium to StrongTwo or more bands.[6]
Nitro Group Asymmetric N-O Stretch1550-1475Strong, SharpHighly diagnostic.[8]
Symmetric N-O Stretch1360-1290Strong, SharpHighly diagnostic.[10]
Vinyl Group =C-H Stretch3100-3000Medium, SharpAppears just above the aromatic C-H stretches.[12]
C=C Stretch1680-1630Medium to WeakCan overlap with aromatic C=C peaks.[12]
Out-of-Plane =C-H Bends1000-900Strong, SharpTwo distinct bands are often visible for a terminal vinyl group.[12]

Experimental Protocol: Acquiring an FTIR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a solid or liquid benzoic acid ester derivative using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

  • FTIR Spectrometer (e.g., equipped with a DTGS detector)

  • Sample holder (e.g., salt plates for liquids, KBr pellet press for solids)

  • Agate mortar and pestle

  • Spatula

  • FTIR-grade Potassium Bromide (KBr)

  • Solvent for cleaning (e.g., spectroscopic grade acetone or isopropanol)

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty and clean.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (mainly H₂O and CO₂). The software will automatically subtract this from the sample spectrum.

  • Sample Preparation:

    • For Liquid Samples (Thin Film Method):

      • Place one to two drops of the liquid ester onto a clean salt plate (e.g., NaCl or KBr).

      • Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

      • Place the assembled plates into the spectrometer's sample holder.

    • For Solid Samples (KBr Pellet Method):

      • Grind a small amount (1-2 mg) of the solid sample in an agate mortar and pestle until it is a fine, consistent powder.

      • Add approximately 100-200 mg of dry, FTIR-grade KBr powder to the mortar.

      • Gently mix and grind the sample and KBr together until the mixture is homogeneous.

      • Transfer the mixture to a KBr pellet press and apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

      • Carefully remove the pellet and place it in the appropriate sample holder.

  • Sample Spectrum Acquisition:

    • Place the sample holder into the sample chamber of the spectrometer.

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The software will process the data (Fourier transform and background subtraction) and display the final IR spectrum (% Transmittance vs. Wavenumber).

  • Data Analysis:

    • Use the software's tools to label the wavenumbers of significant peaks.

    • Compare the observed peak positions with established correlation tables and the data presented in this guide to identify the functional groups.

Caption: Standard experimental workflow for acquiring and analyzing the FTIR spectrum of a benzoic acid ester derivative.

Conclusion

The differentiation of nitro- and vinyl-substituted benzoic acid esters via IR spectroscopy is a straightforward process rooted in the identification of highly characteristic vibrational modes. The key to a successful analysis lies in recognizing the definitive, strong absorptions of the substituent . For nitro compounds, the pair of intense N-O stretching bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions are unambiguous identifiers. For vinyl compounds, the sharp, out-of-plane C-H bending modes below 1000 cm⁻¹ provide conclusive evidence of their presence. By coupling this knowledge with a systematic experimental approach, researchers can confidently elucidate the structure of substituted aromatic esters, ensuring the integrity and identity of their chemical compounds.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Benzoic acid, 4-nitro-, propyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • How To Identify The IR Of Methyl M-Nitrobenzoate. (2022, March 24). Sciencing. Retrieved from [Link]

  • What IR peaks are present in 3-nitrobenzoic acid? (2023, December 3). Brainly.com. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. (n.d.). ResearchGate. Retrieved from [Link]

  • FTIR spectrum of vinyl ester of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

  • IR Spectrum and Characteristic Absorption Bands. (n.d.). Maricopa Open Digital Press. Retrieved from [Link]

  • Values of the integrated area of characteristic nitro group absorption bands. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 4-Nitrobenzoic acid, 2,2,2-trifluoroethyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Vinyl benzoate. (n.d.). PubChem. Retrieved from [Link]

  • FT-IR spectrum of vinyl ester of benzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Vinylbenzoic acid. (n.d.). NIST WebBook. Retrieved from [Link]

  • Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. (2006). ResearchGate. Retrieved from [Link]

  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. (2006, April 7). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the IR spectrum of benzoic acid? How is it determined? (2016, March 28). Quora. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I - LibreTexts. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid). (2005). Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Nitro- vs. 3-Aminovinylbenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vinylbenzoic acid and its derivatives are versatile monomers and key intermediates in the synthesis of polymers, resins, and specialized organic compounds. The incorporation of functional groups onto the aromatic ring profoundly alters the electronic properties and, consequently, the chemical reactivity of both the vinyl and the ester moieties. This guide provides an in-depth comparison of the reactivity of two representative vinylbenzoic acid esters: the ethyl ester of 3-nitrovinylbenzoic acid and 3-aminovinylbenzoic acid.

This analysis is grounded in fundamental principles of physical organic chemistry and is designed for researchers, scientists, and drug development professionals who utilize these or structurally similar molecules. We will explore the electronic influence of the nitro and amino substituents, predict their impact on key reactions, and provide validated experimental protocols for synthesis and comparative analysis.

Part 1: The Theoretical Framework: Electronic Effects of Substituents

The difference in reactivity between the 3-nitro and 3-amino substituted esters stems directly from the electron-donating or electron-withdrawing nature of the substituent group. These effects are transmitted through the molecule via induction and resonance.

  • 3-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG).[1][2][3] It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from it through two mechanisms:

    • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[3][4]

    • Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto itself, creating resonance structures with a positive charge on the ring.[2][5] This effect significantly reduces electron density at the ortho and para positions.

  • 3-Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG).[6][7][8] It activates the aromatic ring towards electrophilic substitution.

    • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

    • Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system.[5][9] This resonance donation is the dominant effect, significantly increasing the electron density of the ring, particularly at the ortho and para positions.

The meta-positioning of these groups is critical. While resonance effects are strongest at the ortho and para positions, the inductive effect influences all positions. For a meta-substituent, the powerful resonance effect does not directly delocalize charge onto the vinyl or ester-bearing carbons, but it still profoundly influences the overall electron density of the molecule.

Figure 1. Logical flow of electronic effects on molecular reactivity.

Quantifying Electronic Influence: The Hammett Equation

The Hammett equation provides a quantitative means to correlate reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[10][11][12] It is given by:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (Sigma) is the substituent constant , which depends only on the substituent and its position (meta or para). A positive σ value indicates an EWG, while a negative value indicates an EDG.[11][13]

  • ρ (Rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to substituent effects.[11][13]

SubstituentPositionσ ValueElectronic Character
-NO₂ meta+0.71Strongly Electron-Withdrawing
-NH₂ meta-0.16Moderately Electron-Donating

Table 1. Hammett Substituent Constants (σ) for meta-substituents.

These values quantitatively confirm the powerful electron-withdrawing nature of the meta-nitro group and the electron-donating character of the meta-amino group.

Part 2: Comparative Reactivity Analysis

We will now analyze how these electronic differences are expected to manifest in two key reaction types: nucleophilic attack on the ester carbonyl and electrophilic addition to the vinyl group.

A. Reactivity at the Ester Group: Alkaline Hydrolysis

The hydrolysis of an ester under basic conditions (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.

  • Prediction for 3-Nitrovinylbenzoic Acid Ester: The strongly electron-withdrawing nitro group (-I, -M) pulls electron density from the entire molecule. This effect makes the carbonyl carbon more electron-deficient (more electrophilic) and therefore more susceptible to nucleophilic attack. The hydrolysis rate is expected to be significantly faster than that of an unsubstituted vinylbenzoic acid ester.

  • Prediction for 3-Aminovinylbenzoic Acid Ester: The electron-donating amino group (+M > -I) pushes electron density into the ring. This effect slightly reduces the electrophilicity of the distant carbonyl carbon. The hydrolysis rate is expected to be slower than that of the unsubstituted analogue.

Therefore, in a direct comparison: Reactivity towards Hydrolysis: 3-Nitrovinylbenzoic Acid Ester >> 3-Aminovinylbenzoic Acid Ester

Figure 2. Workflow for a comparative kinetic analysis of ester hydrolysis.

B. Reactivity at the Vinyl Group: Electrophilic Addition

Electrophilic addition to an alkene, such as the vinyl group, proceeds via the formation of a carbocation intermediate. The stability of this intermediate determines the reaction rate.

  • Prediction for 3-Nitrovinylbenzoic Acid Ester: The EWG nature of the nitro group destabilizes the formation of a positive charge (carbocation) on the aromatic ring or the benzylic position. This deactivation makes the double bond less electron-rich and less nucleophilic. The rate of electrophilic addition is expected to be very slow.

  • Prediction for 3-Aminovinylbenzoic Acid Ester: The EDG nature of the amino group enriches the pi-system of the entire molecule, including the vinyl group. It can stabilize a developing positive charge in the transition state. The rate of electrophilic addition is expected to be significantly faster than the unsubstituted analog.

Therefore, in a direct comparison: Reactivity towards Electrophilic Addition: 3-Aminovinylbenzoic Acid Ester >> 3-Nitrovinylbenzoic Acid Ester

Summary of Expected Reactivity
CompoundReactivity at Ester (Nucleophilic Attack)Reactivity at Vinyl Group (Electrophilic Attack)
Ethyl 3-nitrovinylbenzoate Greatly IncreasedGreatly Decreased
Ethyl 3-aminovinylbenzoate Slightly DecreasedIncreased

Table 2. Predicted relative reactivity compared to an unsubstituted analog.

Part 3: Experimental Protocols

To enable researchers to validate these principles, we provide detailed, self-validating protocols for the synthesis of the target compounds starting from common precursors.

Protocol 1: Synthesis of Ethyl 3-Nitrobenzoate

This procedure follows a standard Fischer esterification method.

Materials:

  • 3-Nitrobenzoic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 10.0 g of 3-nitrobenzoic acid and 100 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly add 2 mL of concentrated H₂SO₄ to the mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately 75% using a rotary evaporator.

  • Extraction: Dilute the residue with 100 mL of DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of water, 2 x 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-nitrobenzoate, which can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Synthesis of Ethyl 3-Aminobenzoate via Reduction

This protocol details the reduction of the nitro group to an amine using tin(II) chloride.[14]

Materials:

  • Ethyl 3-nitrobenzoate

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Absolute ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (6 M)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g of ethyl 3-nitrobenzoate in 50 mL of absolute ethanol.

  • Reductant Addition: Add 14.5 g of SnCl₂·2H₂O to the solution.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

  • Basification: Cool the mixture in an ice bath. Slowly add 6 M NaOH solution until the white precipitate of tin hydroxides dissolves and the solution is strongly basic (pH > 12).

  • Extraction: Transfer the mixture to a separatory funnel and extract with 3 x 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 3-aminobenzoate.

Note on Vinyl Group Introduction: The introduction of the vinyl group is a non-trivial synthetic step. A common strategy would involve starting with 3-bromobenzoic acid, performing esterification as in Protocol 1, and then introducing the vinyl group via a palladium-catalyzed cross-coupling reaction (e.g., Stille or Suzuki coupling with vinyltributylstannane or vinylboronic acid, respectively). The subsequent nitration or reduction steps would then be performed on the ethyl 3-vinylbenzoate intermediate.

Conclusion

The electronic properties of substituents at the meta-position of vinylbenzoic acid esters create a clear and predictable dichotomy in their chemical reactivity.

  • Ethyl 3-nitrovinylbenzoate is characterized by an activated ester group, making it highly susceptible to nucleophilic attack, and a deactivated vinyl group, rendering it resistant to electrophilic addition.

  • Ethyl 3-aminovinylbenzoate , conversely, possesses a slightly deactivated ester group but a significantly activated vinyl group, favoring reactions with electrophiles.

These opposing reactivity profiles, grounded in the principles of inductive and resonance effects, are quantifiable through the Hammett relationship. This understanding allows researchers to select the appropriate derivative based on the desired reaction pathway, whether for polymerization, functionalization of the vinyl group, or modification at the ester position. The provided synthetic and analytical protocols offer a framework for the practical application and validation of these foundational chemical principles.

References

  • Kinetic study of the ruthenium catalysed oxidation of styrene and substituted styrenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s.
  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s - ResearchGate.
  • Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization - ACS Publications.
  • Transition-Metal-Substituted Phosphomolybdates: Catalytic and Kinetic Study for Liquid-Phase Oxidation of Styrene | Industrial & Engineering Chemistry Research - ACS Publications.
  • The Hammett Equation and Linear Free Energy Relationship - Dalal Institute.
  • Hammett equation - Grokipedia.
  • Hammett equation - Wikipedia.
  • The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+.
  • Hammett Equation - YouTube.
  • Presence of a nitro group in a benzene ring _ _ | Sathee Forum.
  • 44d: Electrophilic aromatic substitution on benzene with nitro group - YouTube.
  • A Walk through Recent Nitro Chemistry Advances - PMC.
  • Directing Effect of the Nitro Group in EAS - YouTube.
  • Process for preparing nitro benzoic acid alkyl esters - Google Patents.
  • Activating effects of amino and hydroxyl groups in different pH - Chemistry Stack Exchange.
  • Vinyl esters of carboxylic acids: Synthesis, properties, applications, and technological processes - Chemical Review and Letters.
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure.
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry.
  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital - SciSpace.
  • Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry) - Study Mind.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
  • Facile synthesis of vinyl esters of aromatic carboxylic acids with participation of 2-chloro - E3S Web of Conferences.
  • When 3-aminobenzoic acid reacts with HNO3/H2SO4 apparently it makes 5-amino-2,4-dinitrobenzoic acid. Can you help me understand why? I forgot why, it ws something with ortho-meta-para directors. I know benzene reacting with HNO3/H2SO4 gives nitrobenzene. But I don't understand - Reddit.
  • Method for preparing 3-amino-2-methyl benzoic acid - Google Patents.

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Safety Operating Guide

Operational Guide: Disposal of 3-Nitro-5-vinylbenzoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Characterization

Do not treat this compound as standard organic waste. 3-Nitro-5-vinylbenzoic acid methyl ester presents a dual-hazard profile that requires specific segregation from general organic waste streams.[1][2][3][4][5] Its structure combines an energetic nitro group with a polymerizable vinyl group, creating a "push-pull" electronic system that increases reactivity.

The "Dual-Hazard" Mechanism

To ensure safety, you must understand the causality behind these disposal restrictions:

  • The Nitro Group (

    
    ):  A strong Electron Withdrawing Group (EWG). While this specific molecule is not a high-explosive like TNT, nitro-aromatics possess intrinsic energy.
    
    • Risk:[4] In the presence of strong bases (e.g., Sodium Hydroxide, amines), nitro compounds can form unstable nitronate salts or trigger rapid decomposition.

  • The Vinyl Group (

    
    ):  A reactive alkene capable of free-radical polymerization.
    
    • Risk:[4] The electron-deficient nature of the benzene ring (due to the nitro group) activates the vinyl group, making it a "Michael Acceptor." This makes it highly susceptible to exothermic reactions with nucleophiles (bases, thiols) and prone to polymerization if peroxides are present in the waste container.

Part 2: Pre-Disposal Stabilization Protocol

Objective: Render the compound chemically stable before it enters the central waste stream. This is a self-validating system; you must verify stability before binning.

Step 1: Physical State Assessment[6]
  • If Solid: Do not dispose of dry solid bulk directly into a drum. Static discharge or friction could theoretically trigger a reaction. Dissolve the solid in a compatible solvent (Ethyl Acetate or Dichloromethane) to create a 10-20% solution.

  • If Liquid/Oil: Proceed to Step 2.

Step 2: Polymerization Inhibition (The "Self-Validating" Step)

Vinyl compounds can polymerize exothermically in waste drums if initiated by heat or peroxides.

  • Action: Add a radical inhibitor to the solution.

  • Reagent: Hydroquinone (HQ) or 4-tert-butylcatechol (TBC).

  • Concentration: Add to a final concentration of ~100-500 ppm.

  • Validation: Ensure the waste solution is not generating heat (touch test) 15 minutes after solubilization/mixing.

Step 3: Solvent Selection for Disposal

Choose a carrier solvent that does not promote reactivity.

  • Recommended: Ethyl Acetate, Dichloromethane (DCM), or Toluene.

  • FORBIDDEN: Do not dissolve in Acetone (can form peroxides over time), Ethers (peroxide risk), or Alcohols mixed with bases.

Part 3: Waste Segregation & Compatibility[7]

Failure to segregate is the leading cause of waste drum incidents. Use the table below to determine binning.

ParameterDisposal DirectiveScientific Rationale
Waste Stream High BTU Incineration Thermal destruction is required to break the nitro-aromatic bonds safely.
Halogen Status Non-Halogenated (unless DCM is used)The molecule itself contains C, H, N, O. If dissolved in Ethyl Acetate, use Non-Halogenated stream.
pH Sensitivity Strictly Neutral/Acidic CRITICAL: Contact with bases (pH > 8) can trigger Michael addition to the vinyl group or nitronate formation.
Oxidizer Status Segregate from Oxidizers The vinyl group is a fuel source; the nitro group is an internal oxidizer. Adding external oxidizers (Peroxides, Nitric Acid) is an explosion hazard.

Part 4: Operational Workflow (Decision Matrix)

The following diagram outlines the logical flow for disposing of this material.

DisposalWorkflow Start Start: 3-Nitro-5-vinylbenzoic acid methyl ester Waste StateCheck Check Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Mother Liquor StateCheck->IsLiquid Solubilize Dissolve in Ethyl Acetate (Avoid Acetone/Ethers) IsSolid->Solubilize Prevent Dust/Friction Inhibit Add Inhibitor (Hydroquinone ~100ppm) IsLiquid->Inhibit Solubilize->Inhibit Segregation Segregation Check: NO Bases, NO Peroxides Inhibit->Segregation Binning Bin into High BTU Incineration Drum Segregation->Binning Passed Check Labeling Label: 'Flammable, Toxic, Reactive (Vinyl/Nitro)' Binning->Labeling

Caption: Operational decision tree for the safe stabilization and binning of nitro-vinyl aromatic waste.

Part 5: Emergency Contingencies

Spills (Bench Scale < 100g)
  • Evacuate: Remove ignition sources immediately. The vinyl group flammability is the primary immediate risk.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a non-reactive absorbent like Vermiculite or Sand.

    • Warning: Do not use "sawdust" or organic absorbents that could act as fuel for the nitro group.

  • Clean: Wipe area with a mild detergent. Do not use bleach (oxidizer) or ammonia (base).

Exposure[1][8][9]
  • Skin: Wash with soap and water for 15 minutes. Nitro compounds can be absorbed through skin and cause methemoglobinemia (blue skin/lips).

  • Eyes: Rinse for 15 minutes.[6] Seek medical attention.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[7] [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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